Dantrolene sodium
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;3-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-2-oxo-4H-imidazol-5-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O5.Na/c19-13-8-17(14(20)16-13)15-7-11-5-6-12(23-11)9-1-3-10(4-2-9)18(21)22;/h1-7H,8H2,(H,16,19,20);/q;+1/p-1/b15-7+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSRLIXGNPXAZHD-HAZZGOGXSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NC(=O)N1N=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=NC(=O)N1/N=C/C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N4NaO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
18.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID46500454 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
14663-23-1 | |
| Record name | Dantrolene sodium [USAN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014663231 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[[5-(4-nitrophenyl)furfurylidene]amino]imidazolidine-2,4-dione, sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.173 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DANTROLENE SODIUM ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28F0G1E0VF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanistic Pharmacology of Dantrolene Sodium
Cellular and Subcellular Targets in Skeletal Muscle
Dantrolene (B1669809) exerts its effects at the subcellular level, primarily interacting with the sarcoplasmic reticulum, a specialized endoplasmic reticulum in muscle cells responsible for calcium storage and release. patsnap.com
Ryanodine (B192298) Receptor Modulation and Interaction Dynamics
The principal molecular target of dantrolene is the ryanodine receptor (RyR), a large protein complex that forms a calcium release channel on the membrane of the sarcoplasmic reticulum. drugbank.compatsnap.com Dantrolene binds directly to the RyR1 isoform, which is the predominant subtype in skeletal muscle. patsnap.comnih.gov This interaction allosterically modulates the channel's function, leading to its inhibition. nih.gov
Cryo-electron microscopy studies have revealed that dantrolene binds to the P1 domain at the corners of the cytoplasmic assembly of the RyR1 channel. nih.govbiorxiv.org This binding site is distant from the ion permeation pathway, indicating an allosteric mechanism of inhibition. nih.gov The binding of dantrolene induces a conformational change in the P1 domain, which is thought to restrict the activation of the channel, thereby reducing the probability of it opening. nih.govbiorxiv.org Research has identified specific amino acid residues within the P1 domain, such as W882, W996, and R1000, as being crucial for the interaction with dantrolene. nih.govbiorxiv.org
Interestingly, the presence of calmodulin (CaM), a ubiquitous calcium-binding protein, appears to be essential for the inhibitory effect of dantrolene on both RyR1 and RyR2. nih.gov In the absence of CaM, dantrolene shows no significant inhibition of RyR channel activity in single-channel recordings. nih.gov This suggests that CaM may be part of the signaling pathway that transduces dantrolene binding into channel inhibition. nih.gov
Interactive Table: Research Findings on Dantrolene-RyR1 Interaction
| Research Finding | Method | Key Conclusion | Reference(s) |
| Identification of Dantrolene Binding Site | Cryo-Electron Microscopy, Mutagenesis | Dantrolene binds to the P1 domain of RyR1, interacting with residues W882, W996, and R1000. | nih.govbiorxiv.org |
| Requirement of Calmodulin | Single-Channel Recordings | Calmodulin is necessary for dantrolene to inhibit RyR1 and RyR2 channel activity. | nih.gov |
| Inhibition of [3H]ryanodine binding | Radioligand Binding Assays | Dantrolene inhibits the binding of [3H]ryanodine to RyR1, indicating a modulation of the channel's conformational state. | nih.govbiorxiv.org |
| Allosteric Inhibition | Cryo-Electron Microscopy | Dantrolene binds far from the ion gate, suggesting an allosteric mechanism of channel inhibition. | nih.gov |
There are three main isoforms of the ryanodine receptor: RyR1, RyR2, and RyR3. Dantrolene exhibits a notable specificity for these subtypes. nih.gov It is a potent inhibitor of RyR1, the isoform predominantly expressed in skeletal muscle. patsnap.comnih.gov Dantrolene also inhibits the RyR3 isoform. nih.govresearchgate.net
In contrast, the RyR2 isoform, which is the primary calcium release channel in cardiac muscle, is largely unresponsive to dantrolene under normal physiological conditions. nih.govnih.gov This isoform selectivity is a key reason why dantrolene does not typically exert negative inotropic effects on the heart. nih.gov Although the dantrolene-binding sequence is nearly identical across all three isoforms, it is hypothesized that the native conformation of the RyR2 channel may restrict dantrolene's access to its binding site. nih.govportlandpress.com However, some evidence suggests that under certain pathological conditions, such as heart failure, the RyR2 channel may become sensitized to inhibition by dantrolene. nih.govrupress.org
By binding to and inhibiting the RyR1 channel, dantrolene directly impedes the release of calcium ions (Ca2+) from the sarcoplasmic reticulum into the myoplasm. patsnap.comnih.gov This reduction in calcium release is the cornerstone of dantrolene's mechanism of action. patsnap.com In conditions of excessive calcium release, such as malignant hyperthermia, dantrolene effectively curtails this uncontrolled efflux, thereby restoring normal intracellular calcium levels. drugbank.compatsnap.com Studies have shown that dantrolene increases the half-time for calcium release from sarcoplasmic reticulum vesicles, demonstrating its inhibitory effect. nih.gov It is important to note that dantrolene does not affect the reuptake of calcium into the sarcoplasmic reticulum via the SERCA pump.
Dissociation of Excitation-Contraction Coupling
Excitation-contraction (E-C) coupling is the physiological process whereby an electrical stimulus (action potential) on the muscle cell membrane is converted into a mechanical response (muscle contraction). A critical step in this process is the release of calcium from the sarcoplasmic reticulum. By inhibiting RyR1-mediated calcium release, dantrolene effectively uncouples this process. drugbank.comnih.gov The electrical signal from the nervous system still arrives at the muscle cell, but the subsequent massive release of calcium required to initiate contraction is blunted. drugbank.compatsnap.com This leads to muscle relaxation. Research indicates that dantrolene achieves this dissociation by acting at a site beyond the myoneural junction, directly affecting the contractile response of the muscle. drugbank.com
Effects on Intracellular Calcium Concentration Homeostasis
Dantrolene plays a crucial role in restoring and maintaining intracellular calcium homeostasis, particularly in pathological states characterized by dysregulated calcium release. drugbank.comnih.gov By inhibiting the excessive leak of calcium from the sarcoplasmic reticulum, dantrolene helps to re-establish a normal resting concentration of ionized calcium in the myoplasm. drugbank.com This is particularly evident in its therapeutic effect in malignant hyperthermia, where uncontrolled calcium release leads to a hypermetabolic state. patsnap.com Dantrolene's ability to modulate RyR1 activity prevents the sustained elevation of intracellular calcium that drives the pathophysiology of this condition. drugbank.compatsnap.com
Differential Effects on Muscle Tissues
A significant aspect of dantrolene's pharmacology is its differential effect on various muscle types. Its primary action is on skeletal muscle, with significantly less impact on cardiac and smooth muscle. patsnap.comnih.gov
The pronounced effect on skeletal muscle is a direct consequence of its selectivity for the RyR1 isoform, which is the predominant ryanodine receptor in this tissue. patsnap.comnih.gov
In contrast, cardiac muscle primarily expresses the RyR2 isoform, which is largely insensitive to dantrolene at therapeutic concentrations. nih.govnih.gov This explains the general lack of significant cardiodepressant effects. nih.gov While some studies have shown that very high concentrations of dantrolene can reduce the contractility of isolated rat hearts, in situ studies in anesthetized dogs have demonstrated inhibition of skeletal muscle contractions without affecting cardiac muscle. nih.govnih.gov
The effect of dantrolene on smooth muscle is less pronounced than on skeletal muscle but greater than on cardiac muscle. nih.gov In vitro studies have shown that dantrolene can depress the contractile responses of smooth muscle preparations, such as the guinea pig ileum and vas deferens. nih.gov However, the concentration of dantrolene required to inhibit smooth muscle is significantly higher than that needed for skeletal muscle. nih.gov
Interactive Table: Comparative Effects of Dantrolene on Muscle Tissues
| Muscle Type | Primary RyR Isoform | Dantrolene Sensitivity | In Vitro ED50 (mg/l) | Reference(s) |
| Skeletal Muscle | RyR1 | High | 4.1 | patsnap.comnih.gov |
| Cardiac Muscle | RyR2 | Low/Negligible | Not Inhibited | nih.govnih.gov |
| Intestinal Smooth Muscle | RyR3 (and others) | Low to Moderate | 59.0 | nih.govnih.gov |
Selective Skeletal Muscle Activity
Dantrolene's therapeutic efficacy is rooted in its selective action on skeletal muscle. patsnap.com The compound directly targets the ryanodine receptor 1 (RyR1), the primary calcium release channel in the sarcoplasmic reticulum of skeletal muscle. patsnap.comnih.gov By binding to the RyR1, dantrolene impedes the outflow of calcium into the cytoplasm that is necessary to initiate muscle contraction. patsnap.com This inhibitory action on RyR1 effectively reduces the force of muscle contraction without affecting neural pathways, the neuromuscular junction, or the electrical properties of the muscle cell membrane. nih.gov Studies have shown that dantrolene can suppress the depolarization-induced elevation in intracellular calcium concentration in a dose-dependent manner. For instance, a 25 μM concentration of dantrolene has been observed to cause an approximately 50% decrease in the maximal amplitude of calcium transients in intact mouse skeletal muscle fibers. nih.gov
Minimal Impact on Cardiac and Smooth Muscle Function
A key pharmacological feature of dantrolene is its limited effect on cardiac and smooth muscles. patsnap.com This selectivity is attributed to its differential affinity for the various isoforms of the ryanodine receptor. While dantrolene effectively inhibits RyR1 in skeletal muscle and RyR3, it is largely unresponsive to the RyR2 isoform predominantly expressed in the heart. nih.govmdpi.com This explains the absence of a significant negative inotropic effect on the heart at therapeutic concentrations. nih.gov
Research on isolated rat hearts has shown that while high concentrations of dantrolene can lead to a dose-dependent reduction in contractility, it has no effect on heart frequency. nih.gov In guinea pig atrial myocardium, dantrolene has been observed to have a biphasic effect, initially increasing contractile force and prolonging action potential duration, followed by a decrease in contraction amplitude. nih.gov However, these effects are generally observed at concentrations higher than those required for skeletal muscle relaxation. Similarly, dantrolene's effect on smooth muscle is significantly less pronounced than on skeletal muscle.
Molecular Interactions and Binding Affinities
Dantrolene's interaction with the RyR1 is a critical aspect of its mechanism. The binding site for dantrolene on the RyR1 has been identified within the N-terminal region, specifically involving amino acid residues 590-609. nih.gov Recent cryo-electron microscopy studies have further pinpointed the binding site to the P1 domain of the RyR1's cytoplasmic assembly, with key interactions involving residues W882, W996, and R1000. biorxiv.orgbiorxiv.org
The binding affinity of dantrolene for RyR isoforms has been a subject of extensive research, with varying dissociation constants (Kd) and half-maximal inhibitory concentrations (IC50) reported across different studies. This variability may be attributed to different experimental conditions, such as the concentrations of ATP, cytosolic Mg²⁺, and calmodulin, all of which can modulate RyR1 channel activity. nih.gov Notably, the presence of calmodulin has been shown to be essential for the inhibitory action of dantrolene on both RyR1 and RyR2. nih.gov
Binding Affinities of Dantrolene for Ryanodine Receptor Isoforms
| RyR Isoform | Reported Kd (nM) | Experimental Method |
|---|---|---|
| RyR1 | 5 | [¹⁴C]dantrolene binding |
| RyR1 | 277 ± 25 | [³H]dantrolene binding |
| RyR1 | 365 ± 50 | [³H]dantrolene binding |
| RyR2 | 2000 | [¹⁴C]dantrolene binding |
Half-Maximal Inhibitory Concentrations (IC50) of Dantrolene
| Receptor/Process | Reported IC50 (µM) | Experimental System |
|---|---|---|
| RyR1 | 0.15 ± 0.02 | [³H]ryanodine binding assays |
| RyR2 | 0.16 ± 0.03 | Single channel recordings (in the presence of Calmodulin) |
| Ca²⁺ release in SR vesicles (failing dog heart) | 0.3 ± 0.07 | Sarcoplasmic reticulum vesicle studies |
Electrophysiological Modulations
Dantrolene's primary action of inhibiting calcium release from the sarcoplasmic reticulum has secondary electrophysiological consequences. In skeletal muscle, while it significantly reduces muscle contraction, it does so without altering the action potential or the electrical excitability of the muscle fiber membrane. nih.gov However, it has been noted to reduce the conductance of L-type calcium channels and slow their inactivation. nih.gov
In cardiac tissues, the electrophysiological effects of dantrolene are more complex. In canine cardiac Purkinje fibers, dantrolene has been shown to increase the action potential duration at 90% repolarization and the effective refractory period in a dose- and frequency-dependent manner. nih.gov It also depresses the plateau phase of the action potential, which corresponds with a decrease in contractility. nih.gov These effects suggest an interference with the slow inward calcium current. nih.gov In hippocampal neurons, dantrolene has been found to reduce the hyperpolarization or outward currents that occur during anoxia, suggesting an effect on Ca²⁺-sensitive potassium conductance. nih.gov
Electrophysiological Effects of Dantrolene on Cardiac Purkinje Fibers
| Parameter | Effect | Concentration Range |
|---|---|---|
| Action Potential Duration (at 90% repolarization) | Increased (dose- and frequency-dependent) | 8.8 - 35.1 µM |
| Effective Refractory Period | Increased (dose- and frequency-dependent) | 8.8 - 35.1 µM |
| Plateau Phase of Action Potential | Significantly depressed | 8.8 - 35.1 µM |
| Resting Membrane Potential | No significant effect | 8.8 - 35.1 µM |
| Upstroke Velocity of Phase 0 | No significant effect | 8.8 - 35.1 µM |
| Conduction Velocity | No significant effect | 8.8 - 35.1 µM |
Pharmacokinetics and Biotransformation of Dantrolene Sodium
Absorption and Bioavailability Characteristics
The absorption of dantrolene (B1669809) sodium following oral administration is a slow but consistent process, leading to dose-related blood concentrations. fda.govdrugs.com The duration and intensity of its muscle relaxant effects are directly related to the dosage administered and the resulting blood levels. fda.govdrugs.com
There are significant differences in the pharmacokinetic profile of dantrolene sodium depending on the route of administration. The oral route is characterized by incomplete absorption, with a bioavailability of approximately 70%. drugbank.comderangedphysiology.comdoi.orgnih.gov Peak plasma levels after oral ingestion are typically reached within 3 to 6 hours. doi.orgmhmedical.comhres.ca
In contrast, intravenous administration provides 100% bioavailability, delivering the drug directly into the systemic circulation. youtube.com Following a 2.4 mg/kg intravenous dose, a mean serum dantrolene concentration of 4.2 mcg/mL is achieved. mhmedical.com The elimination half-life also varies between routes. The mean biologic half-life after a 100-mg oral dose is approximately 8.7 hours in adults, while the half-life following intravenous administration can range from 4 to 8 hours under most experimental conditions. drugbank.comfda.gov One study noted an elimination half-life of 12.1 hours after IV administration. doi.org
Table 1: Comparative Pharmacokinetic Profile of this compound: Oral vs. Intravenous Routes
| Parameter | Oral Administration | Intravenous Administration |
|---|---|---|
| Bioavailability | ~70% drugbank.comderangedphysiology.comnih.gov | 100% youtube.com |
| Peak Plasma Time | 3 - 6 hours doi.orgmhmedical.comhres.ca | Immediate |
| Elimination Half-Life | ~8.7 - 12 hours drugbank.comfda.govderangedphysiology.com | ~4 - 12.1 hours drugbank.comdoi.org |
The oral bioavailability of this compound is primarily influenced by its physicochemical properties. Dantrolene is a highly lipophilic compound with poor water solubility. derangedphysiology.comresearchgate.net This low solubility is a significant factor affecting its absorption from the gastrointestinal tract following oral administration. derangedphysiology.comresearchgate.net The absorption process itself is described as incomplete and slow, although it remains consistent and dose-dependent. fda.govdrugs.com
Distribution Dynamics in Biological Systems
Once absorbed, this compound is distributed throughout the body. Its volume of distribution (Vd) has been estimated at 0.51 L/kg. derangedphysiology.comresearchgate.netnih.gov
This compound exhibits distribution into various body compartments. Studies have shown that it readily crosses the placenta, with maternal and fetal blood levels being approximately equal at the time of delivery. fda.gov Assays of whole blood and plasma indicate that slightly greater amounts of the compound are associated with red blood cells than with the plasma fraction. hres.ca Dantrolene acts intracellularly, specifically targeting the ryanodine (B192298) receptors on the sarcoplasmic reticulum of skeletal muscle to exert its effect. nih.govnih.gov
Dantrolene is significantly bound to plasma proteins. drugbank.comderangedphysiology.commhmedical.com The primary protein to which it binds is albumin. drugbank.commhmedical.com This high degree of protein binding is a key characteristic of its distribution in the bloodstream.
Table 2: Distribution Characteristics of this compound
| Parameter | Value/Observation |
|---|---|
| Volume of Distribution (Vd) | 0.51 L/kg derangedphysiology.comresearchgate.netnih.gov |
| Plasma Protein Binding | Significant, primarily to albumin drugbank.comderangedphysiology.commhmedical.com |
| Tissue Penetration | Crosses the placenta fda.gov |
| Blood Component Association | Slightly higher association with red blood cells than plasma hres.ca |
Hepatic Metabolism and Metabolite Identification
The liver is the primary site for the metabolism of this compound. drugbank.commhmedical.com The biotransformation is carried out by hepatic microsomal enzymes. drugbank.comhres.ca
The metabolic pathways for dantrolene are well-established. The major metabolites identified in body fluids are 5-hydroxydantrolene and an acetylamino metabolite of dantrolene. drugbank.comhres.ca The 5-hydroxydantrolene metabolite is pharmacologically active, possessing about half the potency of the parent compound. mhmedical.com The elimination half-life for this active metabolite is 15.5 hours. mhmedical.com
In addition to hydroxylation, dantrolene is also metabolized via nitroreductase to form aminodantrolene (B1240726). nih.gov Intermediates in this nitroreductase pathway can form glucuronide and mercapturic acid conjugates. nih.gov Dantrolene may also undergo hydrolysis and subsequent oxidation, which results in the formation of nitrophenylfuroic acid. drugbank.com
Table 3: Major Metabolites of this compound
| Metabolite | Metabolic Pathway | Pharmacological Activity |
|---|---|---|
| 5-hydroxydantrolene | Hepatic microsomal hydroxylation drugbank.commhmedical.com | Active (approx. 50% of dantrolene's potency) mhmedical.com |
| Acetylamino metabolite | Reduction and acetylation drugbank.comhres.ca | Not specified |
| Aminodantrolene | Nitroreductase nih.gov | Not specified |
Role of Cytochrome P450 System and Other Enzymes
The biotransformation of dantrolene is a multifaceted process involving several enzyme systems. The hepatic microsomal enzyme system, particularly the Cytochrome P450 (CYP450) family, plays a significant role. fda.govnih.gov Specifically, dantrolene is metabolized by hydroxylation via the hepatic mixed-function oxidase (MFO) system. nih.gov Studies in rat liver microsomes have identified cytochromes P-450 1A1, 1A2, and 3A as being involved in dantrolene hydroxylation. nih.gov CYP1A1 was found to be responsible for low KM hydroxylation, while CYP1A2 was responsible for the high KM hydroxylation. nih.gov
Beyond the CYP450 system, other enzymes are crucial for dantrolene metabolism. The reduction of dantrolene's nitro group is a key step. mhmedical.com Research has identified that this reduction to aminodantrolene occurs in the liver cytosol, not in the microsomes. researchgate.netnih.gov This process is primarily catalyzed by aldehyde oxidase 1 (AOX1). researchgate.netnih.gov The subsequent acetylation of aminodantrolene to form acetylaminodantrolene is mediated by N-acetyltransferase 2 (NAT2). researchgate.netnih.gov
Formation of Key Metabolites (e.g., Acetylaminodantrolene, 5-hydroxydantrolene)
Two major metabolic pathways result in the formation of dantrolene's principal metabolites. fda.gov
5-hydroxydantrolene: This metabolite is formed through the hydroxylation of the hydantoin (B18101) ring of the parent dantrolene molecule. mhmedical.comnih.gov This oxidative reaction is carried out by the hepatic CYP450 enzyme system. nih.govnih.gov 5-hydroxydantrolene is considered a major metabolite found in bodily fluids. fda.govnih.gov
Acetylaminodantrolene: This metabolite is the result of a two-step process. First, the nitro group of dantrolene is reduced to form an intermediate, aminodantrolene. nih.govresearchgate.netnih.gov This reduction is catalyzed by AOX1 in the liver cytosol. researchgate.netnih.gov Subsequently, aminodantrolene is acetylated by the enzyme NAT2 to form acetylaminodantrolene. researchgate.netnih.gov
Implications of Metabolite Pathways for Pharmacological Activity and Toxicity
The metabolites of dantrolene have differing pharmacological and toxicological profiles.
The 5-hydroxydantrolene metabolite is pharmacologically active, retaining muscle-relaxant properties, although it is about half as potent as the parent drug. mhmedical.comhpra.ie In contrast, the acetylaminodantrolene metabolite exhibits no muscle-relaxing effects. hpra.ie
The metabolic pathways, particularly the reductive pathway leading to acetylaminodantrolene, have been implicated in dantrolene-associated hepatotoxicity. researchgate.netnih.govnih.gov The formation of a hydroxylamine (B1172632) intermediate during the AOX1-dependent reduction of dantrolene is thought to be a potential cause of liver injury. researchgate.netnih.gov This AOX1-dependent metabolism may be a determining factor in dantrolene-induced liver injury. nih.gov The aminodantrolene intermediate has been shown to inhibit the hepatic MFO system, though this effect is blocked by its subsequent acetylation. nih.gov The formation of electrophilic intermediates in the nitroreductase pathway necessitates detoxification mechanisms, such as mercapturic acid conjugation. nih.gov
Elimination Pathways and Half-Life Determination
The elimination of dantrolene and its metabolites from the body occurs through multiple routes and over a variable timeframe.
Renal and Biliary Excretion Routes
Dantrolene and its metabolites are primarily eliminated from the body via both renal (urine) and biliary (bile) pathways. hpra.iee-lactancia.org Following metabolism in the liver, the parent compound and its metabolites are excreted in the urine. nih.gov Of the substances excreted renally, approximately 79% is 5-hydroxy dantrolene, 17% is acetylamino-dantrolene, and only 1-4% is unchanged dantrolene. hpra.ie Biliary excretion is also a significant route of elimination. e-lactancia.orghres.ca Studies in horses have shown that only small quantities of the intact drug are recovered in urine and bile, suggesting extensive metabolism prior to excretion. madbarn.comnih.gov In dogs, about 25% of the hydroxy metabolite was recovered in the bile. researchgate.net
Variability in Elimination Half-Life
The elimination half-life of dantrolene exhibits considerable variability depending on the species, age, and route of administration. In adult humans, the mean biological half-life after a 100 mg oral dose is approximately 8.7 hours. fda.govhpra.iedrugs.com Other sources report a range of 4 to 8 hours or 6 to 9 hours for adults. mhmedical.comnih.govdrugbank.com The half-life of the active metabolite, 5-hydroxydantrolene, is longer, at around 15.5 hours in adults. mhmedical.com
In children, the elimination half-life can differ. One study in children aged 2 to 7 years found a dantrolene elimination half-life of 10 hours and a 5-hydroxydantrolene half-life of 9 hours. mhmedical.com Another study in children with chronic spasticity reported an elimination half-life of 7.3 hours. hpra.ie
Preclinical studies in animals also show this variability. In horses, the elimination half-life after intravenous administration was found to be rapid, at approximately 129 minutes (2.15 hours). madbarn.comnih.gov In dogs, the terminal half-life after oral administration was about 1.2 hours, with significant variation between individual animals. nih.govnih.gov
Pharmacokinetic Studies in Preclinical and Clinical Models
Pharmacokinetic parameters for dantrolene have been characterized in various preclinical and clinical models, providing insights into its behavior across different species.
Preclinical Studies
Studies in animals have been crucial for understanding the fundamental pharmacokinetic properties of dantrolene.
Horses: Following intravenous administration (2 mg/kg) in horses, dantrolene showed rapid distribution and elimination, with a half-life of approximately 129 minutes. nih.gov After intragastric administration (4 mg/kg), peak concentrations were reached within 1.5 hours, but bioavailability was incomplete at around 39%. madbarn.comnih.gov Another study in horses receiving oral doses found peak plasma concentrations occurred at 3.8 hours for both capsule and paste formulations. nih.gov
Dogs: A study in dogs evaluated oral dantrolene at 5 mg/kg and 10 mg/kg doses. nih.gov The terminal half-life was similar for both doses (1.26 h and 1.21 h, respectively), but large variations were noted between individual dogs. nih.govnih.gov An earlier intravenous study in dogs reported a volume of distribution (Vss) of 0.79 to 1.35 L/kg. nih.gov
| Species | Route | Dose | T½ (Half-Life) | Tmax (Time to Peak) | Cmax (Peak Concentration) | Bioavailability (F) | Reference |
| Horse | IV | 2 mg/kg | 129 min | N/A | N/A | N/A | nih.gov |
| Horse | Intragastric | 4 mg/kg | N/A | 1.5 h | N/A | ~39% | nih.gov |
| Dog | Oral | 5 mg/kg | 1.26 h | N/A | 0.43 µg/mL | N/A | nih.gov |
| Dog | Oral | 10 mg/kg | 1.21 h | N/A | 0.65 µg/mL | N/A | nih.gov |
T½: Elimination Half-Life; Tmax: Time to reach Cmax; Cmax: Maximum (peak) plasma drug concentration; IV: Intravenous.
Clinical Studies
In humans, pharmacokinetic studies confirm that oral absorption is slow but consistent. fda.gov
After a 100 mg oral dose in adults, the mean elimination half-life is 8.7 hours. fda.govdrugs.com
The duration and intensity of its muscle relaxant effect are directly related to the blood levels achieved. fda.gov
A pharmacokinetic study in a 14-year-old boy undergoing plasma exchange found that a one-compartment model was sufficient to characterize dantrolene's kinetics. nih.gov The renal clearance was estimated at 0.33 mL/(min*kg) and the volume of distribution was 0.51 L/kg. nih.gov
| Population | Route | Dose | T½ (Half-Life) | Key Findings | Reference |
| Adults | Oral | 100 mg | 8.7 h | Absorption is slow but consistent; effect is related to blood levels. | fda.govdrugs.com |
| Children (2-7 yrs) | N/A | N/A | 10 h | Half-life of 5-hydroxydantrolene was 9 h. | mhmedical.com |
| Adolescent (14 yrs) | IV | N/A | N/A | Vd = 0.51 L/kg; Renal Clearance = 0.33 mL/(min*kg). | nih.gov |
T½: Elimination Half-Life; Vd: Volume of Distribution.
Interspecies Pharmacokinetic Comparisons
The pharmacokinetic profile of this compound exhibits notable variation across different species. In humans, the mean biological half-life of this compound following a 100-mg oral dose is approximately 8.7 hours drugs.comfda.gov. After intravenous administration, the half-life is estimated to be around 12 hours derangedphysiology.com. The volume of distribution (Vd) in humans has been reported as 0.51 L/kg, with a renal clearance (CL) of 0.33 mL/(min*kg) frontiersin.orgnih.gov.
Studies in canines have explored the pharmacokinetics of oral dantrolene. In one study, after a single oral dose of 10 mg/kg, the peak plasma concentration (Cmax) was 0.65 μg/mL, the terminal half-life (t1/2) was 1.21 hours, and the area under the time-concentration curve (AUC) was 5.94 μg·h/mL researchgate.net. However, researchers observed significant variability in these parameters among individual dogs researchgate.net.
In malignant hyperthermia-susceptible swine, research has often focused on the therapeutic effectiveness of different dantrolene formulations during a crisis rather than on detailed pharmacokinetic parameters researchgate.netnih.gov. One study noted that a mean intravenous dose of 7 mg/kg was successful in treating malignant hyperthermia in these animals hres.ca. Preclinical studies in rats have also been conducted, primarily to compare different formulations, indicating that dantrolene's absorption and exposure can be significantly influenced by the drug's preparation researchgate.netnih.gov. For instance, a this compound-hydroxypropyl-β-cyclodextrin inclusion complex was found to increase the Cmax and AUC by 5- and 3-fold, respectively, compared to a standard dantrolene preparation in rats researchgate.net.
| Parameter | Human | Dog (Oral) | Source |
| Half-life (t½) | 8.7 - 12 hours | 1.21 hours | drugs.comfda.govderangedphysiology.comresearchgate.net |
| Volume of Distribution (Vd) | 0.51 L/kg | Not Reported | frontiersin.orgnih.gov |
| Peak Plasma Concentration (Cmax) | Not Reported | 0.65 μg/mL (at 10 mg/kg) | researchgate.net |
| Area Under Curve (AUC) | Not Reported | 5.94 μg·h/mL (at 10 mg/kg) | researchgate.net |
| Renal Clearance (CL) | 0.33 mL/(min*kg) | Not Reported | frontiersin.orgnih.gov |
Influence of Formulation on Pharmacokinetic Profile
The formulation of this compound significantly impacts its pharmacokinetic profile, largely due to the compound's poor water solubility derangedphysiology.comnih.gov. Different formulations have been developed to improve reconstitution time and ease of administration, which in turn affects the drug's bioavailability and onset of action ryanodex.com.
Ryanodex® vs. Conventional Formulations (e.g., Dantrium®)
Ryanodex®, a nanocrystalline suspension of this compound, was developed to address the challenges associated with older formulations like Dantrium® ryanodex.comfda.gov. The older formulations require reconstitution of 20 mg of this compound with 60 mL of sterile water, a time-consuming process nih.gov. In contrast, Ryanodex® is a lyophilized powder containing 250 mg of this compound that can be reconstituted with just 5 mL of sterile water, creating a much more concentrated suspension (50 mg/mL vs. 0.33 mg/mL) nih.govrxlist.com.
A pharmacokinetic study in healthy volunteers directly compared Ryanodex® to a conventional injectable formulation rxlist.com. Following a single 2.5 mg/kg intravenous dose of Ryanodex®, the time to peak plasma concentration (Tmax) was observed at the first collection point, with a median of 1 minute post-dose rxlist.com. The study demonstrated a dose-proportional increase in plasma exposure for both dantrolene and its primary active metabolite, 5-hydroxydantrolene rxlist.com. The rapid administration and subsequent immediate peak concentration highlight a key pharmacokinetic difference influenced by the formulation's high concentration and suspension technology ryanodex.comrxlist.com.
NPJ5008 vs. Dantrium®
Another novel formulation, NPJ5008, was developed to shorten preparation and administration times compared to the reference formulation, Dantrium® nih.gov. A clinical study in healthy volunteers assessed the bioequivalence of a 60 mg dose of NPJ5008 versus Dantrium® nih.gov. The results established bioequivalence, with the adjusted geometric mean ratios for the area under the curve (AUC) from time zero to the last measurable concentration (AUC0-last) and extrapolated to infinity (AUC0-∞) being 90.24% and 90.44%, respectively nih.gov. These values fell within the standard 80-125% acceptance interval for bioequivalence nih.gov. The mean plasma concentration-time profiles for the two formulations were similar, and the elimination half-life for dantrolene was approximately 11 hours for both nih.gov. A preclinical study in rats also found that dantrolene exposure was generally similar between NPJ5008 and Dantrium®, although slightly higher with Dantrium® nih.gov.
| Formulation | Dose | AUC Ratio (New vs. Dantrium®) | Tmax | t½ (elimination) | Source |
| Ryanodex® | 2.5 mg/kg | Not Applicable (Single arm data) | ~1 minute | Not Reported | rxlist.com |
| NPJ5008 | 60 mg | 90.24% (AUC0-last) | Similar to Dantrium® | ~11 hours | nih.gov |
Clinical Pharmacology and Therapeutic Efficacy Beyond Basic Indications
Pathophysiological Basis of Therapeutic Applications
Dantrolene's therapeutic effects are rooted in its direct action on skeletal muscle cells, specifically its ability to interfere with excitation-contraction coupling. drugbank.comoup.com This mechanism distinguishes it from most other muscle relaxants that act on the central nervous system. patsnap.commstrust.org.uk
Malignant Hyperthermia Syndrome: Mechanistic Interruption of Hypermetabolism
Malignant hyperthermia (MH) is a rare, life-threatening genetic disorder triggered by certain volatile anesthetics and the depolarizing muscle relaxant succinylcholine. anesth-pain-med.orguspharmacist.com In susceptible individuals, these agents cause a rapid and uncontrolled release of calcium (Ca2+) from the sarcoplasmic reticulum within skeletal muscle cells. patsnap.comuspharmacist.com This surge in intracellular calcium leads to a hypermetabolic state characterized by sustained muscle contraction, rigidity, rapid heart rate, and a dangerous rise in body temperature. uspharmacist.comuspharmacist.com
Dantrolene (B1669809) is the primary and only specific treatment for MH. drugbank.com It acts by binding to the ryanodine (B192298) receptor 1 (RyR1), a calcium release channel on the sarcoplasmic reticulum, thereby inhibiting the release of Ca2+. uspharmacist.compatsnap.comwikipedia.org By preventing this massive calcium efflux, dantrolene effectively halts the cascade of events that lead to the hypermetabolic crisis. patsnap.comuspharmacist.com Cryo-electron microscopy studies have revealed that dantrolene binds to a specific site on the RyR1 channel, restricting its opening and "cooling down" the hyperactive state induced by MH-triggering agents. biorxiv.org The introduction of dantrolene has dramatically reduced the mortality rate of MH from approximately 80% to less than 10%. mdpi.com
Spasticity Disorders: Alleviation of Inappropriate Muscle Contraction
Spasticity, a common symptom in conditions like multiple sclerosis, cerebral palsy, stroke, and spinal cord injury, is characterized by muscle stiffness, spasms, and tightness. mayoclinic.orgmscenter.org Dantrolene alleviates spasticity by acting directly on the muscle fibers to reduce the force of contraction. nih.gov It achieves this by interfering with the release of calcium from the sarcoplasmic reticulum, a crucial step in muscle contraction. patsnap.comnsj.org.sa This peripheral mechanism of action is advantageous as it can minimize the cognitive side effects often associated with centrally acting muscle relaxants. nsj.org.sa
Dantrolene has been shown to be superior to a placebo in reducing spasticity in both adults and children with various underlying causes. nih.gov It can effectively decrease muscle tone, clonus, and muscle cramps, leading to improved motor function and control. researchgate.net
Neuroleptic Malignant Syndrome: Management of Hypermetabolic States
Neuroleptic malignant syndrome (NMS) is a rare but serious reaction to antipsychotic medications, characterized by fever, muscle rigidity, altered mental status, and autonomic dysfunction. patient.infonih.gov The underlying pathophysiology is thought to involve central dopamine (B1211576) receptor blockade. patient.info
Due to the clinical similarities with malignant hyperthermia, particularly the hyperthermia and muscle rigidity, dantrolene is used in the management of NMS. cambridge.orgmedscape.com It helps to relax the peripheral muscles by inhibiting calcium release from the sarcoplasmic reticulum, which in turn can help reduce body temperature. medscape.comcmaj.ca While its role in NMS is considered supportive and sometimes controversial, it is often administered in severe cases to manage the hypermetabolic symptoms. medscape.comcmaj.ca Some studies suggest that dantrolene, sometimes in combination with other drugs like bromocriptine, can improve symptoms in a significant percentage of patients. cambridge.orgcmaj.ca
Efficacy in Specific Etiologies of Spasticity
Dantrolene has demonstrated efficacy in managing spasticity arising from various neurological conditions.
Spinal Cord Injury
In patients with spasticity resulting from spinal cord injury, dantrolene has been shown to be an effective treatment option. nih.govmedcentral.com It helps in reducing muscle spasms and pain associated with the condition. medcentral.com Animal studies have also suggested that dantrolene may have neuroprotective effects in the early stages of traumatic spinal cord injury. medcentral.com
Cerebrovascular Accident (Stroke)
Spasticity is a frequent complication following a stroke and can significantly hinder rehabilitation efforts. tandfonline.com Dantrolene has been shown to be effective in reducing spasticity in stroke patients, leading to clinical improvement. tandfonline.comnih.gov Long-term studies have demonstrated that patients treated with dantrolene experience a reduction in spasticity and improved motor abilities. tandfonline.comnih.gov In a double-blind, placebo-controlled study, patients who received a placebo experienced an increase in deficits, with many opting to resume dantrolene therapy. oup.comnih.gov
Cerebral Palsy
Dantrolene sodium, a peripherally acting muscle relaxant, has been evaluated for its effectiveness in treating spasticity associated with cerebral palsy. medscape.com It is particularly noted for its efficacy in spasticity of cerebral origin. medscape.com
Clinical studies have shown that this compound can lead to improvements in spasticity and activities of daily living for many patients. In a double-blind, placebo-controlled crossover study involving 17 patients with athetoid cerebral palsy, 71% of participants chose to continue with the drug after the formal study period, indicating perceived benefits. researchgate.net However, objective functional improvement has been described as irregular and possibly not statistically significant in some studies. researchgate.net
One comparative study involving 22 children with spasticity from cerebral palsy compared the effects of this compound (Dantrium®) with diazepam (Valium®). karger.com The results indicated that dantrolene was more effective in nine cases, while diazepam was more effective in seven. karger.com Interestingly, a combination of both drugs appeared to be more effective than either agent alone in eight patients, with the most significant improvements seen in the upper extremities and hip joints. karger.com Another study found that this compound was physiologically active in reducing the force of muscle contraction in children with spasticity secondary to cerebral palsy, though significant objective functional improvement was not consistently observed. researchgate.net
While some patients experience a reduction in muscle tone, clonus, and spasms, leading to improved motor function, not all individuals respond to the treatment. researchgate.net Favorable responses have been linked to objective measurements in gait pattern and balance in some ambulatory children and young adults with spastic cerebral palsy. researchgate.net
Multiple Sclerosis
This compound is utilized in the management of chronic, severe spasticity in individuals with multiple sclerosis. mstrust.org.uk The National Institute for Health and Care Excellence (NICE) guidelines suggest that dantrolene can be considered if initial treatments with baclofen (B1667701) or gabapentin (B195806) have not yielded successful results. mstrust.org.uk The mechanism of action for dantrolene involves inhibiting the release of calcium from the sarcoplasmic reticulum within muscle cells, which directly prevents muscle contractions. mstrust.org.ukresearchgate.net This peripheral action contrasts with many other anti-spasticity medications that act on the central nervous system. mstrust.org.uk
Clinical investigations into the efficacy of dantrolene for multiple sclerosis have shown varied but often positive outcomes. Studies have reported an approximate 50% improvement in most patient groups, though with considerable variability between reports. escholarship.org While some patients with multiple sclerosis respond well, others may not experience the same level of benefit. researchgate.net As of recent reports, there are numerous active clinical trials investigating the potential of dantrolene to improve symptoms of multiple sclerosis. withpower.com One such study is a Phase 1/2 trial targeting residual activity in multiple sclerosis with a combination of therapies that includes dantrolene. drugbank.com
Spasm of the External Urethral Sphincter
Hypertonicity of the external urethral sphincter can lead to functional outlet obstruction, and this compound has been explored as a medical treatment for this condition. nih.gov The rationale for its use lies in its ability to induce muscle relaxation. researchgate.net
Studies have demonstrated the effectiveness of dantrolene in treating this disorder. nih.gov In a study involving patients diagnosed with external sphincter spasm through urodynamic testing, therapy with this compound was instituted. nih.gov Follow-up assessments confirmed the drug's efficacy in managing the condition. nih.gov Another study utilizing sphincterometry, a method to measure the resistance of the external urethral sphincter, found that intravenous administration of this compound significantly reduced this resistance, which is believed to reflect a decrease in reflex activity. auajournals.org While other medications like benzodiazepines have been tried for this condition, dantrolene has been specifically noted in these research contexts. mdsearchlight.com
Role in Toxicological Emergencies
2,4-Dinitrophenol (B41442) Poisoning and Related Compounds
The use of this compound in cases of poisoning with 2,4-dinitrophenol (DNP) and similar compounds is a subject of ongoing debate. DNP is an illegal weight-loss drug that can cause severe hyperthermia. nih.gov The rationale for using dantrolene in this context is its ability to reduce muscle contraction, which is a significant source of heat production. researchgate.net
However, the effectiveness of dantrolene in DNP poisoning is not well-established, and there are conflicting reports. One case report detailed the fatal outcome of a 25-year-old woman who had ingested DNP. nih.govresearchgate.net Despite aggressive cooling measures and the administration of dantrolene, her temperature continued to rise, leading to cardiac arrest. nih.govresearchgate.net This case has led some to argue that the use of dantrolene in DNP toxicity is biochemically implausible and likely futile. nih.govresearchgate.net
Conversely, other case reports suggest a potential benefit. In two cases of DNP overdose where patients developed significant hyperthermia, dantrolene was administered. researchgate.net In one case, the patient's hyperthermia resolved, and they were eventually discharged. researchgate.net In the second case, the patient's temperature normalized after dantrolene administration, but the individual ultimately expired. researchgate.net These mixed results highlight the uncertainty surrounding dantrolene's role in DNP poisoning. researchgate.netatsjournals.org While some reports suggest successful resolution of hyperthermia due to dantrolene's action on the sarcoplasmic reticulum, others remain skeptical due to inconsistent outcomes. researchgate.net
Adrenergic Toxidrome Management
This compound has a potential role in managing hyperthermia associated with adrenergic toxidromes. researchgate.net An adrenergic toxidrome can result from exposure to sympathomimetic substances, leading to symptoms like agitation, paranoia, and hyperthermia. rch.org.au The severe hyperthermia in these cases is partly due to excessive muscular activity. researchgate.net
Dantrolene's mechanism of action, which involves blocking calcium release from the sarcoplasmic reticulum and causing direct muscle relaxation, can help mitigate this hypermetabolic state. researchgate.net This peripheral effect on muscle contraction can lead to a reduction in body temperature. researchgate.net For severe hyperthermia (rectal temperatures above 40.6°C or 105°F) and significant muscle rigidity seen in conditions like neuroleptic malignant syndrome, which can be considered in the differential diagnosis of certain toxidromes, dantrolene may be considered as adjunctive therapy. nih.govmedscape.com
Adverse Effects and Toxicity Profiles: Mechanistic Insights
Hepatotoxicity: Mechanism and Risk Factors
Dantrolene (B1669809) carries a significant risk of liver injury, which can range from asymptomatic elevations in liver enzymes to severe, and sometimes fatal, hepatitis. fda.govnih.govmedsafe.govt.nz This toxicity is considered idiosyncratic, meaning it occurs in a small subset of patients and its onset is unpredictable. fda.govnih.gov The liver damage is primarily hepatocellular, presenting as acute or subacute hepatitis. nih.gov
The hepatotoxicity of dantrolene is linked to its metabolism in the liver. nih.gov Dantrolene is primarily metabolized by hepatic microsomal enzymes. fda.govpaladin-pharma.comhres.ca The process involves pathways such as hydroxylation and nitro-reduction. paladin-pharma.com One of the major metabolites is the 5-hydroxy analog, while another is an acetamido analog. fda.govmedsafe.govt.nzpaladin-pharma.com It is theorized that a toxic metabolite may be responsible for the liver injury. nih.gov The structural similarity of dantrolene to phenytoin (B1677684), a known cause of idiosyncratic liver injury, suggests a possible shared mechanism of hepatic damage. nih.gov The formation of a highly toxic hydroxylamine (B1172632) metabolite through the cytochrome P450 enzyme system is thought to be a key factor in dantrolene-induced liver injury. ucalgary.ca
The risk and severity of dantrolene-induced hepatotoxicity are dose-dependent. medsafe.govt.nzpaladin-pharma.comhres.ca The incidence of symptomatic hepatitis is significantly lower in patients taking up to 400 mg per day compared to those taking 800 mg or more per day. fda.govmedsafe.govt.nzpaladin-pharma.comhres.carevonto.com Even short-term use of these higher doses can markedly increase the risk of serious liver injury. fda.govmedsafe.govt.nzrevonto.com Overt hepatitis is most frequently observed between the third and twelfth month of therapy. fda.govmedsafe.govt.nzrevonto.com
Dantrolene-Associated Hepatotoxicity
| Finding | Description | Citations |
|---|---|---|
| Incidence | Clinically overt liver injury is estimated to occur in 1 to 2 per thousand treated individuals (0.1% to 0.2%). | nih.gov |
| Latency | The time to onset of clinically apparent liver injury can range from one week to several months, but it typically occurs within the first 6 months of starting therapy. | nih.gov |
| Risk Factors | The risk of hepatic injury appears to be greater in females, patients over 35 years of age, and those taking other medications concurrently. Concomitant estrogen therapy has been noted as a potential risk factor in women over 35. | fda.govrevonto.comdrugs.com |
Given its potential for hepatotoxicity, dantrolene is contraindicated in patients with active hepatic disease, such as hepatitis and cirrhosis. fda.govnih.govpaladin-pharma.comdrugs.comdrugs.com Pre-existing liver dysfunction may be exacerbated by dantrolene. paladin-pharma.com It is recommended to perform liver function tests before initiating and during therapy. fda.govdrugs.com If signs of liver damage appear, the drug should be discontinued. drugs.com
Neuromuscular Weakness and Its Mechanistic Basis
The primary therapeutic effect of dantrolene—muscle relaxation—is also the source of its most common adverse effect: neuromuscular weakness. anesth-pain-med.orgnih.govekja.org Dantrolene acts directly on skeletal muscle by interfering with the release of calcium from the sarcoplasmic reticulum, a process known as excitation-contraction coupling. fda.govpatsnap.comwikipedia.orgpediatriconcall.com Specifically, it binds to the ryanodine (B192298) receptor 1 (RyR1), inhibiting the release of calcium ions necessary for muscle contraction. patsnap.comanaestheasier.comjove.com This reduction in available intracellular calcium leads to muscle weakness. nih.govgoodrx.com This effect is more pronounced in fast muscle fibers compared to slow ones. fda.gov The administration of dantrolene can lead to a loss of grip strength and weakness in the legs. medsafe.govt.nz
Central Nervous System Depressant Effects
Dantrolene can cause central nervous system (CNS) depressant effects, including drowsiness, dizziness, and general malaise. fda.govhres.canih.gov While dantrolene does not appear to directly affect the CNS, the extent of its indirect effects is not fully known. fda.gov These symptoms are generally transient and occur early in treatment. fda.gov The concomitant use of other CNS depressants, such as sedatives and alcohol, can potentiate these effects. fda.govmayoclinic.orgmedicines.org.uk
Cardiovascular and Pulmonary Complications
While generally having minimal direct effects on cardiac muscle, cardiovascular and pulmonary complications can occur with dantrolene use. paladin-pharma.comanesth-pain-med.org
Cardiovascular: In rare cases, the combination of intravenous dantrolene and calcium channel blockers (like verapamil) has led to ventricular fibrillation and cardiovascular collapse, associated with marked hyperkalemia. medsafe.govt.nzmedscape.com Tachycardia, erratic blood pressure, and heart failure have also been reported. drugs.com Pericarditis has been noted with long-term administration. drugs.com
Pulmonary: Dantrolene can cause respiratory depression, which may be related to the muscle weakness it induces. drugs.comgoodrx.com Pleural effusion with associated eosinophilia has been reported. fda.govdrugs.comdrugs.com The drug should be used with caution in patients with impaired pulmonary function, particularly those with obstructive pulmonary disease. fda.govdrugs.com There have been rare reports of pulmonary edema developing during the treatment of malignant hyperthermia, where the large volume of fluid used for dilution may have been a contributing factor. medsafe.govt.nzdrugs.com
Hyperkalemia and Myocardial Depression (with Calcium Channel Blockers)
A significant and potentially life-threatening interaction can occur with the concomitant administration of dantrolene and calcium channel blockers (CCBs). This combination has been associated with cardiovascular collapse, marked hyperkalemia, and myocardial depression. medscape.comhres.ca The risk appears to be most pronounced with the non-dihydropyridine CCBs, such as verapamil (B1683045) and diltiazem (B1670644). nih.govmhaus.org
Animal studies have been instrumental in elucidating this interaction. In anesthetized swine, the combination of intravenous dantrolene and verapamil resulted in ventricular fibrillation and cardiovascular collapse associated with severe hyperkalemia. hres.ca Similar effects of hyperkalemia and myocardial depression have been observed in case reports involving patients. nih.govhres.camhaus.org Consequently, the combination of intravenous dantrolene with CCBs is not recommended, particularly during the management of an MH crisis. medscape.comhres.caemcrit.org If a patient is on chronic therapy with verapamil or diltiazem, dantrolene should not be withheld in a life-threatening MH emergency, but clinicians must be prepared to manage severe hyperkalemia and cardiac dysfunction. mhaus.org
The precise mechanism is believed to be a pharmacodynamic synergism. medscape.com While dantrolene works by blocking calcium release from the sarcoplasmic reticulum, CCBs block calcium entry through L-type calcium channels in the cell membrane. Their combined effects can severely disrupt calcium homeostasis, leading to a rapid increase in serum potassium and profound negative effects on heart muscle function. mhaus.orgnih.govanesth-pain-med.org Interestingly, some evidence suggests that dihydropyridine (B1217469) CCBs (e.g., nifedipine, amlodipine) may not carry the same risk of harmful interaction. nih.govmhaus.org
Table 1: Interaction between Dantrolene and Calcium Channel Blockers
| Interacting Drug Class | Specific Agents | Reported Adverse Effects | Clinical Recommendation |
| Calcium Channel Blockers (CCBs) | Verapamil, Diltiazem | Severe hyperkalemia, Myocardial depression, Cardiovascular collapse, Ventricular fibrillation. nih.govmedscape.comhres.camhaus.org | Avoid concomitant use. medscape.comemcrit.org Do not withhold dantrolene in an MH crisis, but monitor closely. mhaus.org |
| Nifedipine, Amlodipine (Dihydropyridines) | No definitive evidence of harmful interaction. nih.govmhaus.org | Caution is still advised, but discontinuation may not be necessary. mhaus.org |
Pulmonary Edema
There have been rare reports of pulmonary edema developing during the treatment of a malignant hyperthermia crisis with intravenous dantrolene. nih.govrxlist.comfda.govmedsinfo.com.au The mechanism is not considered a direct pharmacological effect of the dantrolene molecule itself. Instead, it is thought to be related to the formulation of older intravenous preparations (Dantrium®, Revonto®). rxlist.comhres.ca These formulations required reconstitution with large volumes of sterile water, and they contained a significant amount of mannitol (B672). medsinfo.com.auryanodex.com The large fluid volume administered, combined with the osmotic effects of mannitol, could contribute to fluid shifts and the development of pulmonary edema, especially in critically ill patients who may have compromised cardiac or renal function. nih.govmedsinfo.com.au
Immunological and Hypersensitivity Reactions
Dantrolene can elicit immunological and hypersensitivity reactions, although these are not its most common adverse effects. europa.eu Reported reactions range from skin manifestations to severe systemic responses. mskcc.orgrxlist.com These are typically considered Type I hypersensitivity reactions.
Reported Hypersensitivity Reactions:
Skin: Rash, urticaria (hives), erythema, itching. rxlist.commskcc.orgdrugs.com
Systemic: Anaphylactic reactions have been reported, characterized by symptoms such as wheezing, difficulty breathing, swelling of the face, lips, tongue, or throat, and tightness in the chest. europa.eumskcc.orgdrugs.com
It is important to distinguish these acute hypersensitivity reactions from the idiosyncratic hepatotoxicity associated with chronic dantrolene use. The mechanism for liver injury is generally not considered to be an allergic one, given the typical latency period of months and the general absence of classic hypersensitivity features like fever, rash, or eosinophilia in most cases of liver toxicity. nih.gov
Genetic Predisposition to Adverse Reactions
The primary indication for dantrolene, malignant hyperthermia, is itself a pharmacogenetic disorder. pharmacytimes.comresearchgate.net Susceptibility to MH is linked to autosomal dominant mutations in genes that regulate calcium homeostasis in skeletal muscle, most commonly the ryanodine receptor 1 (RYR1) gene, and more rarely, the CACNA1S and STAC3 genes. researchgate.netfrontiersin.org Individuals with these mutations have a genetic predisposition to a life-threatening hypermetabolic crisis when exposed to triggering agents, making dantrolene therapy essential.
Regarding predisposition to adverse reactions from dantrolene, research points towards the role of metabolic pathways in its toxicity, particularly hepatotoxicity. Dantrolene is metabolized in the liver, and the process involves reduction of its nitro group to form metabolites like aminodantrolene (B1240726) and, subsequently, acetylaminodantrolene. researchgate.net This metabolic process, particularly the reduction step, is catalyzed by aldehyde oxidase 1 (AOX1). researchgate.net The subsequent acetylation is handled by N-acetyltransferase 2 (NAT2). researchgate.net The formation of reactive intermediates, such as hydroxylamine, during the AOX1-dependent reduction is thought to be a key step in initiating liver injury. researchgate.netucalgary.ca
Therefore, genetic polymorphisms in the genes for AOX1 and NAT2 could theoretically influence an individual's susceptibility to dantrolene-induced liver damage by altering the rate of formation of these toxic metabolites. This suggests a potential genetic predisposition to this specific adverse effect, separate from the genetics of MH itself.
Table 2: Genetic Factors Related to Dantrolene Use and Toxicity
| Genetic Factor | Related Gene(s) | Clinical Relevance |
| Malignant Hyperthermia Susceptibility | RYR1, CACNA1S, STAC3 | Inherited disorder that is the primary indication for dantrolene therapy. researchgate.netfrontiersin.org |
| Predisposition to Hepatotoxicity | Aldehyde Oxidase 1 (AOX1), N-acetyltransferase 2 (NAT2) | Polymorphisms in these metabolic enzymes may alter the production of toxic metabolites (e.g., hydroxylamine), potentially increasing the risk of liver injury. researchgate.net |
Long-Term Safety and Unique Populations (e.g., Pediatric Seizure Exacerbation)
The long-term safety of dantrolene, particularly with chronic oral administration for spasticity, is a significant concern, dominated by the risk of hepatotoxicity. researchgate.netfda.gov Fatal and non-fatal symptomatic hepatitis has been reported. medsinfo.com.au The risk of liver damage appears to be related to the duration of therapy and is more pronounced in certain populations. nih.govmskcc.org
Key Long-Term Safety Concerns:
Hepatotoxicity: The risk of liver injury increases with long-term use, often becoming apparent between the 3rd and 12th month of treatment. drugs.commskcc.org Risk factors include being female, age over 35, and concurrent use of other potentially hepatotoxic medications like estrogens. nih.govmskcc.orgmedsafe.govt.nz
Muscle Weakness: Persistent muscle weakness can be a limiting side effect, affecting mobility and daily activities. nih.govpatsnap.com
Central Nervous System Effects: Drowsiness, dizziness, and general malaise are common, particularly at the start of therapy. nih.govmayoclinic.org
In unique populations, specific adverse effects have been noted:
Pediatrics: The long-term safety of dantrolene in children under five years of age has not been established. fda.govmedsinfo.com.aumedsafe.govt.nz There have been suggestions of an "exacerbation of seizures in children with cerebral palsy" receiving dantrolene for spasticity. nih.gov Less commonly, central nervous system effects such as confusion and speech disturbances have been reported. patsnap.com
Geriatrics: Elderly patients may be at a higher risk for fatal hepatic events and should be treated with caution, generally starting at the lowest effective dose. medsinfo.com.au
Preclinical Toxicity Assessments and Relevance to Human Safety
Preclinical animal studies have been foundational in characterizing the toxicity profile of dantrolene and have informed human safety guidelines.
Key Findings from Preclinical Studies:
Chronic Toxicity: Long-term studies in rats, dogs, and monkeys using high doses of dantrolene revealed signs of hepatopathy and a possible reversible occlusion nephropathy. fda.govmedsinfo.com.auwikidoc.org
Carcinogenicity: In 18-month studies, female rats fed dantrolene showed an increased incidence of benign and malignant mammary tumors, as well as hepatic lymphangiomas and angiosarcomas at the highest doses. medsinfo.com.aumedsafe.govt.nzhpra.ie The relevance of these carcinogenic findings to human clinical use, especially short-term intravenous use, has not been established. medsinfo.com.auhpra.ie
Drug Interactions: As previously mentioned, preclinical studies in swine were critical in identifying the life-threatening interaction between intravenous dantrolene and verapamil, leading to recommendations against their combined use in humans. hres.camhaus.org
Formulation Safety: Toxicity studies in minipigs have been used to establish safety margins for newer dantrolene formulations (e.g., Ryanodex), comparing their toxicity profiles to older preparations and ensuring adequate safety for human dosing up to the maximum recommended levels. fda.gov
These preclinical assessments, while not always directly translatable to humans, have successfully identified key organ toxicities (liver), highlighted significant drug interactions, and helped to establish safer dosing and administration practices. medsinfo.com.aufda.gov
Drug Interactions: Mechanistic Investigations
Interactions with Calcium Channel Blockers
The concurrent administration of dantrolene (B1669809) sodium and calcium channel blockers (CCBs) is a noteworthy and potentially hazardous drug interaction. wikipedia.orgfda.gov This interaction is primarily pharmacodynamic, arising from the synergistic effects of these two drug classes on calcium homeostasis and cardiovascular function. medscape.commedscape.com
Underlying Pharmacodynamic Synergism
Dantrolene exerts its therapeutic effect by binding to the ryanodine (B192298) receptor on the sarcoplasmic reticulum of skeletal muscle, which in turn inhibits the release of calcium and leads to muscle relaxation. wikipedia.orgpediatriconcall.com Calcium channel blockers, particularly non-dihydropyridine agents like verapamil (B1683045) and diltiazem (B1670644), work by obstructing L-type calcium channels in cardiac and smooth muscle. mhaus.org This action curtails the influx of extracellular calcium, resulting in negative inotropic (reduced contractility), chronotropic (decreased heart rate), and dromotropic (slowed electrical conduction) effects on the heart.
When used together, dantrolene and CCBs can cause a synergistic depression of myocardial contractility and conduction. medscape.commedscape.comnih.gov While dantrolene's main site of action is skeletal muscle, it may also affect cardiac muscle, especially when calcium flux is already altered by a CCB. wikipedia.orgnih.gov The combined effect can lead to a more significant reduction in the availability of intracellular calcium within cardiac myocytes than either drug would produce on its own. nih.gov
Clinical Consequences (Cardiovascular Collapse, Hyperkalemia, Myocardial Depression)
The simultaneous use of intravenous dantrolene and calcium channel blockers has been linked to severe and life-threatening clinical outcomes. wikipedia.orgfda.gov Reports have documented instances of cardiovascular collapse, severe hyperkalemia (elevated potassium levels), and significant myocardial depression in patients receiving this combination. wikipedia.orgfda.govmhaus.orgendodocuments.com The risk may be higher with non-dihydropyridine calcium channel blockers. medscape.commedscape.com Animal studies and some case reports have highlighted that this combination can lead to ventricular fibrillation. endodocuments.comwellingtonicu.com Due to these severe potential outcomes, the combination of intravenous dantrolene and calcium channel blockers is generally not recommended. fda.govendodocuments.com
| Interacting Drug Class | Mechanism of Interaction | Clinical Consequences |
| Calcium Channel Blockers (e.g., Verapamil, Diltiazem) | Pharmacodynamic synergism leading to profound depression of myocardial contractility and conduction. medscape.commedscape.comnih.gov | Cardiovascular collapse, severe hyperkalemia, and myocardial depression. wikipedia.orgfda.govmhaus.orgendodocuments.com |
Interactions with Neuromuscular Blocking Agents
Dantrolene's muscle relaxant properties can influence the effects of neuromuscular blocking agents (NMBAs), which are often used during general anesthesia.
Potentiation of Neuromuscular Blockade
Dantrolene has been observed to potentiate the neuromuscular blockade induced by non-depolarizing NMBAs like vecuronium. wikipedia.orgfda.govmedscape.comendodocuments.comwellingtonicu.commedscape.comvgregion.se Non-depolarizing NMBAs act as competitive antagonists at the nicotinic acetylcholine (B1216132) receptors at the neuromuscular junction. Dantrolene's mechanism of reducing calcium release from the sarcoplasmic reticulum complements the action of these agents. pediatriconcall.commhaus.org By acting at a different point in the excitation-contraction coupling process, dantrolene can enhance the muscle relaxation produced by NMBAs, potentially leading to a prolonged duration of neuromuscular blockade. mhaus.orgmedscape.com
| Interacting Drug Class | Mechanism of Interaction | Clinical Consequences |
| Neuromuscular Blocking Agents (e.g., Vecuronium) | Potentiation of the effects of non-depolarizing muscle relaxants through pharmacodynamic synergism. medscape.commedscape.com | Enhanced and potentially prolonged neuromuscular blockade. wikipedia.orgmhaus.org |
Interactions with Central Nervous System Depressants
Given that dantrolene itself can cause side effects like drowsiness and dizziness, its co-administration with other central nervous system (CNS) depressants requires caution. wikipedia.orgdrugs.com
Additive Sedative Effects
Dantrolene can lead to additive sedative effects when used concurrently with other CNS depressants, such as benzodiazepines (e.g., diazepam), opioids, and alcohol. wikipedia.orgpediatriconcall.comendodocuments.compdr.netmayoclinic.orgdrugs.commedscape.com The mechanism for this is a straightforward pharmacodynamic synergism, where the combined CNS depressant effects of both substances can result in increased sedation and drowsiness. wikipedia.orgmedscape.com This can impair the performance of activities that require mental alertness. drugs.com
| Interacting Drug Class | Mechanism of Interaction | Clinical Consequences |
| Central Nervous System Depressants (e.g., Benzodiazepines, Alcohol) | Additive pharmacodynamic effects on the central nervous system. wikipedia.orgpediatriconcall.commedscape.com | Increased sedation, drowsiness, and potential impairment of cognitive and motor skills. drugs.compdr.netmayoclinic.orgdrugs.com |
Interactions Affecting Hepatic Metabolism or Toxicity
Hepatotoxic Agents and Estrogens
Dantrolene sodium has a known potential for hepatotoxicity, and this risk can be exacerbated when co-administered with other substances that also affect liver function. nih.govendodocuments.com The risk of liver injury appears to be higher in females, patients over 35 years of age, and those taking other medications concurrently. nih.govfda.gov
While a definitive drug interaction between dantrolene and estrogen therapy has not been conclusively established, caution is advised when they are used together. fda.govpdr.net Reports suggest that hepatotoxicity has occurred more frequently in women over 35 who are also receiving estrogen therapy. fda.govpdr.nethres.ca The concomitant use of dantrolene with other potentially hepatotoxic substances may increase the risk of developing liver damage. hres.caendodocuments.com The mechanism underlying dantrolene-induced hepatotoxicity is not fully understood but may involve the accumulation of reactive metabolites produced during its metabolism in the liver. nih.gov This is supported by the observation that most cases of toxicity occur after prolonged exposure. nih.gov
Cytochrome P450 Enzyme System Modulators (e.g., Phenytoin (B1677684), Primidone)
Dantrolene is likely metabolized by hepatic microsomal enzymes, which raises the possibility of its metabolism being influenced by other drugs. nih.govfda.gov Specifically, dantrolene is metabolized at least in part by the cytochrome P450 (CYP) enzyme system. nih.gov Drugs that induce or inhibit these enzymes can potentially alter the plasma concentrations and, consequently, the effects of dantrolene.
Strong inducers of CYP3A4, such as certain anticonvulsants, can decrease the level or effect of dantrolene by affecting its metabolism in the liver and intestines. medscape.com For instance, phenobarbital (B1680315), phenytoin, and primidone (B1678105) are potent inducers of various CYP enzymes, including those in the CYP3A4 family. nih.govnih.gov Co-administration of these drugs can lead to lower exposure to medications that are CYP3A4 substrates, such as dantrolene. medscape.com However, some sources suggest that neither phenobarbital nor diazepam appears to affect the metabolism of this compound. nih.govfda.govendodocuments.com
The interaction between barbiturates like primidone and phenytoin can be complex, with barbiturates potentially inducing or inhibiting the metabolism of phenytoin depending on the dose. drugs.com Given that dantrolene is also metabolized by CYP enzymes, similar complex interactions could theoretically occur, although specific studies on this are limited.
Table 1: Interactions with Cytochrome P450 Enzyme System Modulators
| Interacting Drug | Effect on Dantrolene | Mechanism |
|---|---|---|
| Phenytoin | Decreased level or effect of dantrolene. medscape.com | Induction of hepatic/intestinal enzyme CYP3A4 metabolism. medscape.com |
| Primidone | Decreased level or effect of dantrolene. medscape.com | Induction of hepatic/intestinal enzyme CYP3A4 metabolism. medscape.com |
Interactions Affecting Bioavailability (e.g., Metoclopramide)
The bioavailability of dantrolene can be influenced by co-administered drugs that affect gastrointestinal function. A study investigating the effect of metoclopramide (B1676508) on dantrolene disposition found that metoclopramide can increase the oral bioavailability of dantrolene. pediatriconcall.comresearchgate.net
In a study involving patients with spinal cord injury, the administration of a single intravenous dose of metoclopramide before a single oral dose of dantrolene resulted in a median 57% increase in the area under the curve (AUC) for dantrolene, with no change in its mean residence time (MRT). nih.gov This pharmacokinetic interaction is likely due to enhanced absorption of dantrolene. researchgate.netnih.gov The increased rate and extent of dantrolene absorption can lead to an increase in both its therapeutic and undesirable effects. endodocuments.com
Table 2: Interaction with Metoclopramide
| Interacting Drug | Effect on Dantrolene Bioavailability | Mechanism |
|---|---|---|
| Metoclopramide | Increased oral bioavailability of dantrolene. endodocuments.compediatriconcall.com | Augmented absorption. researchgate.netnih.gov |
Other Pharmacodynamic and Pharmacokinetic Interactions
Dantrolene participates in several other notable drug interactions through various pharmacodynamic and pharmacokinetic mechanisms.
A significant pharmacodynamic interaction occurs with calcium channel blockers. The combination of intravenous dantrolene and calcium channel blockers like verapamil or diltiazem has been associated with rare instances of cardiovascular collapse and marked hyperkalemia. medscape.comwikipedia.org This has been observed in both animal studies and malignant hyperthermia-susceptible patients. endodocuments.comendodocuments.com
Dantrolene can also potentiate the effects of non-depolarizing neuromuscular blocking agents, such as vecuronium, leading to an enhanced neuromuscular blockade. endodocuments.comwikipedia.org
As a central nervous system (CNS) depressant, dantrolene's sedative effects can be intensified when taken with other CNS depressants, including alcohol, tranquilizing agents, and benzodiazepines. fda.govhres.capaladin-pharma.com This can result in increased drowsiness and sedation. fda.gov
Regarding plasma protein binding, dantrolene's binding can be reduced by warfarin (B611796) and clofibrate, and increased by tolbutamide. endodocuments.com However, it is not significantly altered by diazepam, diphenylhydantoin, or phenylbutazone. endodocuments.com
Table 3: Other Pharmacodynamic and Pharmacokinetic Interactions
| Interacting Drug/Class | Effect | Mechanism |
|---|---|---|
| Calcium Channel Blockers (e.g., Verapamil, Diltiazem) | Cardiovascular collapse and hyperkalemia. medscape.comwikipedia.org | Pharmacodynamic synergism. medscape.com |
| Non-depolarizing Neuromuscular Blockers (e.g., Vecuronium) | Potentiated neuromuscular blockade. endodocuments.comwikipedia.org | Pharmacodynamic synergism. medscape.com |
| CNS Depressants (e.g., Alcohol, Benzodiazepines) | Increased sedation and drowsiness. fda.govpaladin-pharma.com | Additive CNS depressant effects. drugbank.com |
| Warfarin, Clofibrate | Reduced plasma protein binding of dantrolene. endodocuments.com | Displacement from plasma proteins. endodocuments.com |
| Tolbutamide | Increased plasma protein binding of dantrolene. endodocuments.com | Displacement from plasma proteins. endodocuments.com |
Advanced Research Methodologies and Models
In Vitro and Ex Vivo Experimental Systems
In vitro and ex vivo models are instrumental in dissecting the specific molecular interactions of dantrolene (B1669809) sodium. These systems offer a high degree of experimental control, enabling researchers to isolate and study particular biological processes without the complexities of a living organism.
Isolated Nerve-Muscle Preparations
Isolated nerve-muscle preparations are a foundational tool for studying the effects of dantrolene sodium on neuromuscular function. These ex vivo systems, often utilizing tissues like the rat phrenic nerve-diaphragm, allow for the direct measurement of muscle contraction in response to nerve stimulation. nih.govcapes.gov.br
Studies using these preparations have demonstrated that this compound directly inhibits muscle twitch contractions. nih.gov It has been shown to have no effect on the nerve's action potential or the muscle membrane's electrical properties, indicating that its site of action is beyond the myoneural junction. paladin-pharma.com Research suggests that this compound works by uncoupling the excitation and contraction of skeletal muscles, likely by interfering with the release of calcium from the sarcoplasmic reticulum. hres.ca The inhibitory effect of dantrolene on twitch contractions can be counteracted by substances like caffeine, which is known to release internal calcium stores in muscle. nih.govpaladin-pharma.com
| Preparation | Organism | Key Findings | Reference |
| Phrenic nerve-diaphragm | Rat | Dantrolene dose-dependently inhibited twitch contractions evoked by both direct muscle and nerve stimulation. | nih.gov |
| Various | Animal | Dantrolene showed selective action on skeletal muscle with minimal effects on smooth or cardiac muscle. | paladin-pharma.comhres.ca |
Cell Culture Models (e.g., Induced Pluripotent Stem Cells)
Cell culture models, particularly those utilizing induced pluripotent stem cells (iPSCs), have emerged as powerful tools for investigating this compound's effects on human cells, especially in the context of genetic diseases. iPSCs can be generated from patients with specific conditions and then differentiated into various cell types, such as cardiomyocytes or neurons, providing a "disease-in-a-dish" model. ejmanager.com
In the context of cardiac research, iPSCs derived from patients with catecholaminergic polymorphic ventricular tachycardia (CPVT), a genetic arrhythmia disorder, have been used to model the disease's cellular phenotype. plos.orgnih.gov Studies have shown that dantrolene can rescue the arrhythmic phenotype in these patient-specific iPSC-derived cardiomyocytes by stabilizing ryanodine (B192298) receptor 2 (RyR2) channels and normalizing calcium handling. plos.orgnih.govahajournals.org Similarly, in models of Alzheimer's disease using iPSCs from patients, dantrolene has been observed to improve cell viability and proliferation. nih.gov
| Cell Model | Disease Context | Key Findings | Reference |
| iPSC-derived Cardiomyocytes | Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT) | Dantrolene suppressed calcium cycling abnormalities and rescued the arrhythmogenic phenotype. | plos.orgnih.gov |
| iPSC-derived Neurons | Alzheimer's Disease | Dantrolene promoted cell viability and proliferation. | nih.gov |
Biochemical and Enzymatic Assays (e.g., Glucose 6-Phosphate Dehydrogenase)
Biochemical and enzymatic assays are crucial for determining the direct effects of this compound on specific proteins. One such enzyme that has been studied in relation to dantrolene is Glucose 6-Phosphate Dehydrogenase (G6PD), a key enzyme in the pentose (B10789219) phosphate (B84403) pathway responsible for producing NADPH, which helps protect cells from oxidative damage. tandfonline.com
In vitro studies using purified human erythrocyte G6PD have shown that this compound can inhibit the enzyme's activity. nih.govresearchgate.net The concentration of dantrolene that produces 50% inhibition (I(50)) has been determined to be 0.91 mM. nih.govresearchgate.net These assays are performed by measuring the rate of NADP+ reduction to NADPH spectrophotometrically. tandfonline.com Such studies provide valuable information on the potential off-target effects of dantrolene and its interactions with cellular metabolic pathways.
| Assay Type | Enzyme/Protein | Key Findings | Reference |
| Enzymatic Assay | Human Erythrocyte Glucose 6-Phosphate Dehydrogenase (G6PD) | This compound inhibited G6PD activity with an I(50) of 0.91 mM. | nih.govresearchgate.net |
In Vivo Animal Models
Malignant Hyperthermia Susceptible Swine Models
Swine models that are susceptible to malignant hyperthermia (MH) have been pivotal in the development and validation of this compound as the primary treatment for this life-threatening condition. anesth-pain-med.orgnih.gov These pigs exhibit a hypermetabolic crisis when exposed to certain triggering agents, such as halothane (B1672932) and succinylcholine, mimicking the human MH response. nih.govresearchgate.netnih.gov
Research using these models has established the efficacy of dantrolene in both preventing and treating MH episodes. nih.gov Studies have determined effective dose responses, demonstrating that a dose sufficient to produce significant muscle relaxation can successfully manage the hyperthermic crisis. nih.gov Furthermore, these models have been used to compare different formulations of dantrolene, such as a nanocrystalline suspension, to the standard solution, evaluating aspects like preparation time and therapeutic effectiveness. researchgate.netnih.gov
| Animal Model | Condition | Key Findings | Reference |
| Malignant Hyperthermia Susceptible Swine | Malignant Hyperthermia (MH) | Dantrolene effectively prevents and treats MH crises. | nih.govresearchgate.net |
| Malignant Hyperthermia Susceptible Swine | Malignant Hyperthermia (MH) | A nanocrystalline dantrolene suspension was as effective as the standard solution but significantly faster to prepare and administer. | nih.gov |
Rodent Models (Rats, Mice) for Pharmacokinetics and Disease States
Rodent models, including rats and mice, are widely used to study the pharmacokinetics of this compound and its potential in various disease states beyond MH. nih.gov These models are crucial for determining how the drug is absorbed, distributed, metabolized, and excreted. For instance, studies in rats have investigated the in vivo effects of dantrolene on enzymes like G6PD, showing that the drug can inhibit its activity after administration. nih.govresearchgate.net
In the context of neurodegenerative diseases, mouse models of Alzheimer's disease have been used to assess the neuroprotective effects of dantrolene. researchgate.net Research has explored different administration routes, such as intranasal delivery, to enhance the drug's concentration in the brain. plos.org These studies have shown that intranasal administration can significantly increase dantrolene levels in the brain compared to oral administration, suggesting a potential new approach for treating neurodegenerative conditions. plos.org
| Animal Model | Research Focus | Key Findings | Reference |
| Sprague-Dawley Rats | In vivo enzyme activity | This compound at 10 mg/kg significantly inhibited G6PD activity 3 hours after dosing. | nih.govresearchgate.net |
| Mouse Model of Alzheimer's Disease | Neuroprotection and Pharmacokinetics | Intranasal administration of dantrolene increased its concentration and duration in the brain compared to oral administration. | plos.org |
| Rats | Muscle Relaxation | The in situ effective intramuscular concentration for 50% depression of twitch contraction was found to be 3.4 µg/g of tissue. | nih.gov |
Computational and In Silico Approaches
Physiologically based pharmacokinetic (PBPK) modeling has emerged as a powerful computational tool for predicting the oral absorption and plasma concentration-time profiles of dantrolene. nih.govkinampark.com These models integrate in vitro data with physiological parameters to simulate the drug's behavior in vivo. drug-dev.com PBPK models for dantrolene are typically constructed using software platforms like STELLA, which allow for the creation of customized models that can account for the complexities of drug dissolution, precipitation, and absorption. nih.govkinampark.com
The development of PBPK models enables a 'learn and confirm' approach in drug development, helping to support decisions at various stages. kinampark.com By simulating the pharmacokinetic profiles, these models can help explain the in vivo performance of different formulations and predict the impact of various physiological factors on drug absorption. nih.govnih.gov
For poorly water-soluble drugs like dantrolene, which is administered as a sodium salt, accurately predicting oral pharmacokinetics requires the integration of both dissolution and precipitation kinetics into PBPK models. nih.gov The sodium salt of dantrolene can dissolve in the stomach, creating a supersaturated solution as it moves into the higher pH of the intestine, which may then lead to precipitation. nih.govnih.gov
Researchers have characterized the dissolution and precipitation kinetics of dantrolene using biorelevant in vitro tests. nih.govresearchgate.net The Noyes-Whitney model has been used to describe dissolution kinetics, while a first-order equation can estimate precipitation kinetics from these dissolution profiles. nih.gov Studies have demonstrated that PBPK models that incorporate both dissolution and precipitation data provide predictions that are much closer to the observed in vivo pharmacokinetic profiles. nih.gov When precipitation is not considered, the absorption rate of dantrolene is significantly overestimated. nih.gov This integrated in vitro-in silico-in vivo approach is crucial for accurately forecasting the oral bioavailability of this compound. nih.gov
Analytical Techniques for Compound and Metabolite Quantification
Liquid chromatography-tandem mass spectrometry (LC/MS/MS) is a highly sensitive and specific analytical technique used for the quantification of dantrolene and its metabolites in biological matrices such as plasma and tissue. researchgate.netnih.govsci-hub.senih.govnih.gov This method offers significant advantages over older techniques like HPLC-UV, including higher sensitivity and shorter analysis times. sci-hub.se
A typical LC/MS/MS method for dantrolene involves a sample preparation step, often liquid-liquid extraction or protein precipitation, followed by chromatographic separation on a reversed-phase C18 column. sci-hub.senih.gov Tandem mass spectrometric detection is commonly performed using an electrospray ionization (ESI) source and operated in the multiple-reaction monitoring (MRM) mode for high specificity and sensitivity. sci-hub.senih.gov For dantrolene, detection is often carried out in the negative ionization mode. sci-hub.senih.gov These validated methods have been successfully applied to pharmacokinetic and tissue distribution studies. sci-hub.senih.gov
Interactive Table: Example Parameters for LC/MS/MS Analysis of Dantrolene This table provides an overview of typical parameters used in an ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantification of dantrolene in human plasma.
| Parameter | Description |
| Sample Preparation | Liquid-liquid extraction with tertiary butyl methyl ether. sci-hub.seresearchgate.net |
| Chromatographic Column | Reversed-phase C18 (e.g., 1.7 µm, 2.1 × 30 mm). sci-hub.seresearchgate.net |
| Mobile Phase | Acetonitrile: 0.1% formic acid (80:20, v/v). sci-hub.seresearchgate.net |
| Flow Rate | 0.3 mL/min. sci-hub.seresearchgate.net |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode for Dantrolene. sci-hub.se |
| Detection Mode | Multiple-Reaction Monitoring (MRM). sci-hub.senih.gov |
| MRM Transition | m/z 313.3 → 200.0. sci-hub.se |
| Linear Range | 25–2500 ng/mL in human plasma. sci-hub.seresearchgate.net |
| Lower Limit of Quantitation (LLOQ) | 25 ng/mL. sci-hub.se |
| Parameters sourced from a validated UPLC-MS/MS method for simultaneous quantification of dantrolene and paracetamol. sci-hub.seresearchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS/SIM)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a test sample. sim-gmbh.de The GC component separates volatile and semi-volatile compounds, which are then ionized and detected by the MS component based on their mass-to-charge ratio. sim-gmbh.de Selective Ion Monitoring (SIM) is a targeted GC-MS mode where the mass spectrometer is set to detect only specific ion fragments. This approach enhances the sensitivity and selectivity of the analysis, making it a valuable tool for quantifying trace components. nih.govnih.gov
In the context of this compound analysis, GC-MS is particularly useful for the determination of process-related impurities, synthetic precursors, and degradation products that are amenable to gas chromatography. For instance, the technique is suitable for identifying and quantifying volatile organic compounds that may be present in the final drug product. labtron.com Research on related compounds has demonstrated the utility of GC-MS in analyzing complex mixtures, such as identifying impurities in active pharmaceutical ingredients. researchgate.net While this compound itself is a salt and not typically analyzed directly by GC-MS without derivatization, the technique is critical for ensuring the purity of the compound by detecting and quantifying any volatile or semi-volatile impurities. hmdb.cagoogle.com One study on Wolfram syndrome utilized GC/MS for the analysis of residues after sample preparation. nih.gov
Table 1: Overview of GC-MS/SIM in Pharmaceutical Analysis
| Parameter | Description | Relevance to this compound Analysis |
|---|---|---|
| Principle | Separation of volatile/semi-volatile compounds (GC) followed by mass-based detection (MS). | Identification and quantification of volatile impurities, precursors, or degradation products. researchgate.netcu.edu.eg |
| Detection Mode | Selective Ion Monitoring (SIM) for enhanced sensitivity and specificity. | Allows for trace-level detection of specific known impurities. nih.gov |
| Application | Quality control, impurity profiling, stability testing. | Ensures the purity and safety of the this compound active pharmaceutical ingredient and its formulations. |
Formulation Characterization Techniques
The development of advanced formulations for this compound, often aimed at improving its poor aqueous solubility, requires a suite of characterization techniques to verify the structure, size, and integrity of the resulting product. mdpi.comnih.gov
Dynamic Light Scattering (DLS)
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to determine the size distribution of small particles and molecules in suspension. unchainedlabs.com The method works by illuminating the particles with a laser and analyzing the time-dependent fluctuations in the intensity of scattered light, which occur due to the Brownian motion of the particles. unchainedlabs.commdpi.com Smaller particles move more rapidly, causing faster fluctuations in light intensity, while larger particles move more slowly, leading to slower fluctuations. unchainedlabs.com
DLS has been instrumental in characterizing novel this compound formulations, such as mixed micelle systems designed to enhance solubility. In one study, a this compound-loaded mixed micelle composed of phospholipid and Cremophor EL was analyzed using DLS. mdpi.comresearchgate.net The results showed that the micelles were small and uniformly distributed. mdpi.comnih.gov The technique is also used to assess the stability of such formulations upon dilution. researchgate.net
Table 2: DLS Characterization of this compound-Loaded Micelles
| Parameter | Measurement | Significance |
|---|---|---|
| Average Size | 12.14 nm mdpi.comresearchgate.net | Confirms the formation of nano-sized particles, which is critical for drug delivery systems. |
| Polydispersity Index (PdI) | 0.073 mdpi.comresearchgate.net | Indicates a narrow and homogenous size distribution of the micelles. |
| Zeta Potential | -18.4 mV mdpi.com | Measures the surface charge of the particles, providing insight into the stability of the colloidal suspension. |
Powder X-ray Diffractometry (PXRD)
Powder X-ray Diffractometry (PXRD) is a key analytical technique for investigating the solid-state properties of pharmaceutical materials. It provides information on the crystalline structure, or lack thereof (amorphous nature), of a substance by measuring the scattering of X-rays as they pass through the sample. Crystalline materials produce a unique diffraction pattern of sharp, intense peaks, whereas amorphous materials produce a diffuse halo with no distinct peaks. sci-hub.se
PXRD is widely used to characterize this compound and its formulations. It can confirm the formation of an inclusion complex, where the drug is incorporated into another molecule like a cyclodextrin (B1172386). nih.govresearchgate.net In studies of a this compound-hydroxypropyl-β-cyclodextrin (Da-HP-β-CD) complex, the PXRD pattern of the complex showed the disappearance of the characteristic sharp peaks of pure crystalline dantrolene, confirming its conversion to an amorphous state within the complex. sci-hub.se The technique is also fundamental in polymorphism studies, where it is used to identify and differentiate between various crystalline forms (polymorphs) of dantrolene, which can have different physical properties. acs.orgresearchgate.net
Table 3: PXRD Findings for this compound Formulations
| Sample | Observation | Interpretation |
|---|---|---|
| Pure this compound | Numerous high-intensity, sharp peaks. sci-hub.se | Indicates a highly crystalline structure. |
| Physical Mixture (Da + HP-β-CD) | Superposition of peaks from both individual components. sci-hub.se | A simple physical mix with no new solid phase formed. |
| Da-HP-β-CD Inclusion Complex | Absence of characteristic dantrolene peaks; a diffuse pattern is observed. nih.govsci-hub.se | Proves the formation of a new amorphous inclusion complex. |
| Dantrolene Polymorphs | Distinct and unique diffraction patterns for each form. acs.org | Allows for the identification and differentiation of at least six polymorphs (Forms I-VI). acs.org |
Fourier Transform Infrared Spectroscopy (FTIR)
Fourier Transform Infrared Spectroscopy (FTIR) is a vibrational spectroscopy technique used to identify the functional groups and molecular structure of a compound. It measures the absorption of infrared radiation by the sample, which causes the chemical bonds within the molecules to vibrate. The resulting absorption spectrum acts as a molecular "fingerprint," with specific peaks corresponding to particular bonds and functional groups. sci-hub.sepmda.go.jp
FTIR is a valuable tool for confirming the successful formation of this compound complexes, such as with cyclodextrins. nih.govresearchgate.net When dantrolene is incorporated into a host molecule, the interactions can cause changes in the vibrational modes of its functional groups, leading to shifts in the position or changes in the intensity of its characteristic absorption peaks. sci-hub.se In the analysis of a Da-HP-β-CD inclusion complex, the FTIR spectrum showed significant changes compared to the spectra of the individual components. sci-hub.se The disappearance of characteristic dantrolene peaks and the shifting of others, such as the C=O overtone, provided clear evidence of the interaction between the drug and the cyclodextrin host, confirming complex formation. sci-hub.se
Table 4: Key FTIR Spectral Changes in this compound-HP-β-CD Complex
| Wavenumber (cm⁻¹) in Pure Dantrolene | Wavenumber (cm⁻¹) in Complex | Interpretation |
|---|---|---|
| 1719.1 (C=O) | Peak absent or significantly reduced. sci-hub.se | Indicates the carbonyl group is involved in the interaction within the cyclodextrin cavity. |
| 1598.8, 1511.8 | Peaks absent or significantly reduced. sci-hub.se | Suggests changes in the environment of the aromatic and furan (B31954) rings upon complexation. |
Emerging Research Directions and Novel Applications
Investigational Therapeutic Roles in Non-Muscular Disorders
Wolfram syndrome is a rare genetic disorder characterized by insulin-dependent diabetes mellitus, optic nerve atrophy, and progressive neurodegeneration. medrxiv.orgjci.org It is considered an endoplasmic reticulum (ER) disorder, often caused by mutations in the WFS1 gene, which plays a crucial role in maintaining cellular calcium homeostasis and regulating ER stress. medrxiv.orgmdpi.comwustl.edu Dysfunction of the WFS1 protein leads to dysregulation of calcium, contributing to pancreatic beta-cell death and neurodegeneration. medrxiv.orgmdpi.comwustl.edu
Preclinical studies have identified calcium dyshomeostasis as a key factor in the death of pancreatic β-cells and neurons in Wolfram syndrome. medrxiv.orgjci.orgnih.gov This has led to the investigation of dantrolene (B1669809) sodium as a potential therapeutic agent. medrxiv.orgjci.orgnih.gov Dantrolene acts by inhibiting ryanodine (B192298) receptors (RyRs) on the ER, which in turn inhibits ER calcium efflux, reduces cytosolic calcium, and preserves ER calcium stores. medrxiv.orgmdpi.com
Table 1: Summary of Dantrolene Sodium Research in Wolfram Syndrome
| Area of Investigation | Key Findings | Supporting Evidence |
|---|---|---|
| Mechanism of Action | Dantrolene inhibits ryanodine receptors (RyRs) on the endoplasmic reticulum, preserving ER calcium homeostasis. medrxiv.orgmdpi.com | Preclinical studies identified calcium dyshomeostasis as a key mechanism in β-cell and neuronal death in Wolfram syndrome. medrxiv.orgjci.orgnih.gov |
| Preclinical Models | In mouse and iPSC models, dantrolene improved β-cell and neuronal cell survival. medrxiv.orgdiabetesjournals.org | These findings provided the basis for human clinical trials. medrxiv.orgdiabetesjournals.org |
| Clinical Trials | A phase 1b/2a trial found dantrolene to be well-tolerated in patients. medrxiv.orgjci.org Some patients showed modest improvements in β-cell function. medrxiv.orgnih.gov | The study concluded that further investigation is warranted. medrxiv.orgjci.orgnih.gov |
Emerging evidence suggests that dysregulation of endoplasmic reticulum (ER) calcium homeostasis is a common factor in the pathogenesis of several neurodegenerative diseases. medrxiv.orgjci.orgmdpi.com Consequently, this compound is being investigated as a potential neuroprotective agent in conditions like Huntington's disease, spinocerebellar ataxia (SCA), and Alzheimer's disease. medrxiv.orgjci.orgresearchgate.net
In the context of Alzheimer's disease , perturbed ER calcium homeostasis has been linked to the generation of amyloid-β peptides. researchgate.net Studies in animal models of Alzheimer's have shown that dantrolene can ameliorate cognitive dysfunction. researchgate.net It is believed that by inhibiting calcium leak from the ER, dantrolene may offer protection against the neurodegenerative processes seen in the disease. researchgate.net
For Spinocerebellar Ataxia (SCA) , specifically SCA3, research indicates that the mutant ataxin-3 protein associates with the type 1 inositol (B14025) 1,4,5-trisphosphate receptor (InsP3R1), an intracellular calcium release channel, sensitizing it to activation. jneurosci.orgnih.gov This leads to deranged neuronal calcium signaling. jneurosci.orgnih.gov In a transgenic mouse model of SCA3, long-term treatment with dantrolene improved motor performance and prevented the loss of neurons in affected brain regions. nih.gov As a calcium signaling stabilizer, dantrolene is considered a potential therapeutic candidate for SCA3. jneurosci.org
Research has also pointed to a potential role for dantrolene in Huntington's disease , where ER calcium may also be a pivotal factor in the disease's development. medrxiv.orgjci.orgmdpi.com The neuroprotective effects of dantrolene observed in various neurodegenerative disease models are attributed to its ability to inhibit the critical upstream event of calcium dysregulation. researchgate.net
Cerebral vasospasm following aneurysmal subarachnoid hemorrhage (aSAH) is a significant cause of mortality and disability. ahajournals.org this compound has been explored as a potential treatment due to its ability to block ryanodine receptor-mediated intracellular calcium release, which may help attenuate cerebral vasoconstriction. ahajournals.orgahajournals.org
Animal models have shown that dantrolene can inhibit cerebral vasoconstriction, with some studies suggesting a synergistic effect when co-administered with nimodipine. ahajournals.orginpharmd.com Human studies have also been conducted to evaluate its safety and efficacy. A pilot study investigating a single intravenous dose of dantrolene in patients with cerebral vasospasm found the treatment to be feasible and appeared to inhibit vasoconstriction in the low-dose group. ahajournals.org
A randomized, placebo-controlled trial was initiated to further assess repeated doses of dantrolene. ahajournals.org An interim analysis of this trial, conducted after enrolling 16 patients, did not identify major safety concerns, and the data safety monitoring board recommended the continuation of the study. ahajournals.org Other case reports have described the use of intra-arterial dantrolene for refractory cerebral vasospasm, with some patients showing sustained improvement in vessel lumen diameter. inpharmd.com These preliminary findings suggest that dantrolene is an agent of interest for treating cerebral vasospasm, though further studies are needed to determine the optimal dose and administration route. inpharmd.com
Dantrolene's ability to modulate ryanodine receptors extends to the cardiac ryanodine receptor, RyR2, making it a candidate for treating certain cardiac arrhythmias. nih.govresearchgate.net In pathological states like heart failure and in genetic conditions such as catecholaminergic polymorphic ventricular tachycardia (CPVT), RyR2 channels can become hyperactive, leading to abnormal diastolic calcium leak from the sarcoplasmic reticulum. ahajournals.orgbiorxiv.org This calcium leak can trigger delayed afterdepolarizations and subsequent arrhythmias. nih.gov
Dantrolene appears to stabilize RyR2 channels, correcting defective inter-domain interactions within the receptor and inhibiting the pathological calcium leak. nih.govjacc.org This action is thought to be mediated by restoring the binding of calmodulin to the RyR2 channel, which is often reduced in diseased hearts. ahajournals.org
Studies in patient-specific induced pluripotent stem cell (iPSC)-derived cardiomyocytes from individuals with CPVT have shown that dantrolene can rescue the arrhythmogenic phenotype by normalizing calcium spark properties. nih.gov In animal models of chronic ischemic heart disease, dantrolene has been shown to be antiarrhythmic, reduce peri-infarct fibrosis, and improve cardiac function. biorxiv.org It is considered a novel anti-arrhythmic agent that works without the negative inotropic effects or QT prolongation associated with some other anti-arrhythmic drugs. researchgate.net
Table 2: Investigational Roles of Dantrolene in Non-Muscular Disorders
| Disorder | Mechanism/Target | Key Research Findings |
|---|---|---|
| Neurodegenerative Diseases | ER Calcium Homeostasis medrxiv.orgjci.orgresearchgate.net | Ameliorated cognitive dysfunction in Alzheimer's models; improved motor performance and prevented neuronal loss in SCA3 mouse models. researchgate.netnih.gov |
| Cerebral Vasospasm | Blocks RyR-mediated intracellular calcium release. ahajournals.org | Feasible and potentially effective in inhibiting vasoconstriction in pilot human studies; further trials are ongoing. ahajournals.orgahajournals.org |
| Cardiac Arrhythmias | Stabilizes cardiac ryanodine receptor 2 (RyR2). nih.govresearchgate.net | Rescued arrhythmogenic phenotypes in CPVT cell models; showed antiarrhythmic and anti-fibrotic effects in animal models of ischemic heart disease. nih.govbiorxiv.org |
| Doxorubicin-Induced Lymphostasis | Prevents "calcium leak" by antagonizing RyR1. sigmaaldrich.comnih.gov | Attenuated the acute impairment of lymph flow caused by doxorubicin (B1662922) in rat models. sigmaaldrich.comnih.gov |
| Statin-Induced Myopathy | Reduces cytoplasmic calcium. nih.gov | In combination with CoQ10, it normalized markers of muscle damage in rats without affecting the lipid-lowering effect of statins. nih.gov |
The chemotherapeutic agent doxorubicin is a known risk factor for the development of lymphedema. sigmaaldrich.comlymphoedemaeducation.com.au Recent research has shown that doxorubicin can directly impair the rhythmic contractions of lymphatic vessels as an off-target effect. lymphoedemaeducation.com.au The mechanism involves the drug tonically activating ryanodine receptors, leading to a "calcium leak" from the sarcoplasmic reticulum of lymphatic muscle cells. nih.gov This sustained increase in cytosolic calcium disrupts the normal cyclic calcium changes required for rhythmic contractions and proper lymph flow. nih.govlymphoedemaeducation.com.au
Given dantrolene's function as a ryanodine receptor antagonist, its potential to prevent this adverse effect has been investigated. sigmaaldrich.comresearchgate.net In studies using isolated rat mesenteric lymph vessels, dantrolene was shown to prevent the doxorubicin-induced inhibition of contractions and the associated rise in intracellular calcium. sigmaaldrich.comnih.gov Furthermore, in in-vivo rat models, a single infusion of doxorubicin significantly reduced lymph flow, but this effect was markedly attenuated in vessels that were superfused with dantrolene. sigmaaldrich.com
Flow cytometry confirmed the expression of the RyR1 subtype, the presumed target for dantrolene, in lymphatic muscle cells. sigmaaldrich.com These findings suggest that prophylactic use of dantrolene in patients receiving doxorubicin chemotherapy could potentially lower the risk of developing lymphedema by attenuating the acute impairment of lymph flow. sigmaaldrich.comnih.gov
Myopathy is a significant side effect of statin therapy, limiting their use in some patients. nih.gov The underlying mechanisms are thought to involve disturbances in cytoplasmic calcium homeostasis and depletion of coenzyme Q10 (CoQ10). nih.gov Statins may make skeletal muscles susceptible to myopathy by causing a dissociation of the FK506 binding protein (FKBP12) from the ryanodine receptor 1 (RyR1), leading to spontaneous sarcoplasmic reticulum calcium release events. jacc.org
A study in rats investigated the potential of combining dantrolene, as a cytoplasmic calcium-reducing agent, with CoQ10 to counteract statin-induced myopathy. nih.gov The research found that this combination therapy, given alongside simvastatin, normalized the elevation in serum markers of muscle damage (like creatine (B1669601) kinase-MM) and tissue calcium content. nih.gov Importantly, this adjuvant therapy did not interfere with the lipid-lowering effects of the statin. nih.gov The combination also inhibited the activation of the TGF-β/Smad4 signaling pathway, which was induced by simvastatin. nih.gov These results highlight the potential for using dantrolene and CoQ10 as an adjuvant therapy to improve the side-effect profile of statins. nih.gov
Development of Advanced Formulations and Delivery Systems
A significant hurdle in the clinical application of this compound is its poor water solubility. wikipedia.orgmdpi.com This limitation has spurred the development of innovative formulations designed to enhance its solubility, bioavailability, and ease of administration.
Enhanced Solubility and Bioavailability Formulations
To address the challenge of dantrolene's low aqueous solubility, researchers have explored various advanced formulation strategies. mdpi.comresearchgate.net These include the use of mixed micelles and cyclodextrin (B1172386) complexes.
Mixed Micelles:
A novel formulation using a mixed micelle system composed of phospholipid and Cremophor EL has shown significant promise. mdpi.comresearchgate.net This method, utilizing a stirring-ultrasonic technique, produces small, homogeneously spherical micelles. mdpi.comnih.gov
Research Findings: Studies have demonstrated that this compound-loaded mixed micelles exhibit a small size (approximately 12.14 nm) and a narrow distribution. mdpi.comnih.gov Pharmacokinetic studies in rats revealed that the maximum plasma concentration (Cmax) and the area under the concentration-time curve (AUC0-t) of the micelle formulation were 4- and 4.5-fold higher, respectively, compared to the standard this compound solution. mdpi.comresearchgate.net This indicates a marked improvement in bioavailability. mdpi.com The mixed micelle formulation also demonstrated a more rapid and higher dissolution rate. mdpi.com
Cyclodextrin Complexes:
The formation of inclusion complexes with cyclodextrins, particularly hydroxypropyl-β-cyclodextrin (HP-β-CD), represents another successful approach to improving dantrolene's properties. researchgate.netnih.gov These complexes are typically prepared by freeze-drying. nih.govsci-hub.se
Research Findings: Characterization using Powder X-ray diffractometry (PXRD) and Fourier transform infrared spectroscopy (FTIR) has confirmed the formation of a complex between dantrolene and HP-β-CD. researchgate.netnih.gov Dissolution tests showed a dramatic improvement, with over 90% of the drug being released from the inclusion complex within 5 minutes. researchgate.netnih.gov In vivo pharmacokinetic studies in rats using a UPLC/MS/MS method showed that the Cmax and AUC0-t of the dantrolene-HP-β-CD inclusion complex were 5- and 3-fold higher, respectively, than that of dantrolene alone. researchgate.netnih.gov
Interactive Table: Comparison of Advanced Dantrolene Formulations
| Formulation | Key Components | Preparation Method | Key Findings |
|---|---|---|---|
| Mixed Micelles | Phospholipid, Cremophor EL | Stirring-ultrasonic | 4-fold higher Cmax, 4.5-fold higher AUC0-t, rapid dissolution mdpi.comresearchgate.net |
| Cyclodextrin Complex | Hydroxypropyl-β-cyclodextrin | Freeze-drying | 5-fold higher Cmax, 3-fold higher AUC0-t, >90% release in 5 min researchgate.netnih.gov |
Analogs with Improved Characteristics (e.g., Azumolene)
The development of dantrolene analogs aims to create compounds with more favorable physicochemical properties without compromising therapeutic efficacy. Azumolene (B1235849) is a notable analog synthesized to address the water solubility issue of dantrolene. wikipedia.organesth-pain-med.org
Structural Modification: Azumolene is created by replacing the para-nitrophenyl (B135317) group of dantrolene with a para-bromophenyl group. anesth-pain-med.org
Improved Solubility: This chemical modification results in a significant increase in water solubility, with azumolene being approximately 30-fold more water-soluble than this compound. anesth-pain-med.orgunesp.br
Efficacy: Studies have shown that azumolene is equipotent to dantrolene in treating and preventing the clinical signs of malignant hyperthermia. anesth-pain-med.orgncats.io Its enhanced water solubility presents a major advantage for its use in emergency situations. unesp.br
Alternative Administration Routes (e.g., Intranasal for CNS delivery)
Exploring alternative routes of administration is a key area of research, particularly for expanding dantrolene's use in treating central nervous system (CNS) disorders. Intranasal delivery is an emerging, non-invasive method that shows potential for bypassing the blood-brain barrier. mdpi.comnih.gov
Research Findings: Studies in mice have demonstrated that intranasal administration of dantrolene significantly increases its concentration and duration in the brain compared to oral administration. nih.gov Peak brain concentrations were significantly higher and remained elevated for a longer period with the intranasal route. nih.gov This method of delivery is being investigated for its neuroprotective effects in conditions like Alzheimer's disease and amyotrophic lateral sclerosis (ALS). biorxiv.orgbiorxiv.org Research suggests that intranasal dantrolene nanoparticles can inhibit inflammatory processes and show neuroprotective effects in animal models of these diseases. biorxiv.orgbiorxiv.org
Precision Medicine Approaches and Biomarker Identification
The concept of precision medicine, which involves tailoring medical treatment to the individual characteristics of each patient, is beginning to be applied to dantrolene therapy. natboard.edu.in This approach relies on the identification of biomarkers that can predict a patient's response to the drug.
Biomarker Research: The Wolfram syndrome study also explored various biomarkers, including inflammatory cytokines and markers of oxidative stress. nih.gov Levels of certain inflammatory markers were found to decrease after treatment with dantrolene. nih.gov Further research into biomarkers, such as neurofilament light chain, could help identify surrogate markers for clinical outcomes and guide a more personalized treatment approach. nih.govresearchgate.net
Genetic Underpinnings of Response and Adverse Events
The response to dantrolene and the risk of adverse events can be influenced by an individual's genetic makeup. This is particularly relevant in the context of malignant hyperthermia (MH), a pharmacogenetic disorder. uspharmacist.comanesth-pain-med.org
Malignant Hyperthermia Susceptibility: MH is an autosomal dominant condition linked to mutations in several genes, most commonly the ryanodine receptor 1 (RYR1) gene. ukzn.ac.zascienceopen.comprepladder.com Mutations in the CACNA1S and STAC3 genes are also implicated, though less frequently. prepladder.comfrontiersin.org These genetic variations are the primary determinants of susceptibility to an MH crisis when exposed to certain anesthetic agents. prepladder.commayoclinic.org
Pharmacogenetics of Dantrolene: Dantrolene's primary mechanism of action is the inhibition of calcium release from the sarcoplasmic reticulum by acting on the RyR1 receptor. uspharmacist.compharmacytimes.com Therefore, the genetic variations in the RYR1 gene that cause MH are also the basis for dantrolene's therapeutic effect in this condition. Genetic testing can identify individuals with MH susceptibility, allowing for preventative measures and ensuring the availability of dantrolene. natboard.edu.inmayoclinic.org The study of how genetic variations affect drug response, known as pharmacogenetics, is crucial for understanding the efficacy and potential adverse effects of dantrolene in different populations. scienceopen.com
Conclusion and Future Research Perspectives
Summary of Key Research Findings
Dantrolene (B1669809) sodium is a postsynaptic muscle relaxant that has been a cornerstone in the management of malignant hyperthermia (MH), a life-threatening pharmacogenetic disorder triggered by certain anesthetics. nih.govnih.gov Its introduction has dramatically reduced the mortality rate of MH from as high as 80% to less than 10%. anesth-pain-med.org The primary mechanism of action of dantrolene is the inhibition of calcium ion release from the sarcoplasmic reticulum in skeletal muscle cells by antagonizing ryanodine (B192298) receptors (RyRs), specifically RyR1 and RyR3. fda.govnih.govmedchemexpress.com This action effectively uncouples muscle excitation and contraction, mitigating the hypermetabolic state characteristic of an MH crisis. fda.govfda.gov
Beyond its critical role in treating MH, research has explored dantrolene's utility in other conditions characterized by muscle spasticity. It has been used off-label for neuroleptic malignant syndrome, heat stroke, and ecstasy intoxication. nih.govresearchgate.net Studies have also investigated its efficacy in managing spasticity in conditions like cerebral palsy. anesth-pain-med.org
More recently, the therapeutic potential of dantrolene is being investigated in the context of neurodegenerative diseases. The rationale stems from the understanding that dysregulated intracellular calcium homeostasis is a key pathological feature in conditions like Alzheimer's disease, Huntington's disease, and amyotrophic lateral sclerosis. medrxiv.orgplos.orgresearchgate.net By modulating calcium release through ryanodine receptors in neurons, dantrolene has demonstrated neuroprotective effects in various animal models of these diseases. nih.govplos.org Furthermore, a clinical trial has explored its use in Wolfram syndrome, a rare genetic disorder, with results suggesting it is well-tolerated and may offer some benefit, justifying further investigation. medrxiv.orgresearchgate.net
Unresolved Questions and Knowledge Gaps
Despite its established efficacy in malignant hyperthermia, several questions and knowledge gaps remain regarding dantrolene sodium. The precise molecular interactions between dantrolene and the ryanodine receptor are not fully elucidated. A deeper understanding of its binding sites and the conformational changes it induces in the RyR protein would be invaluable.
The variability in patient response to dantrolene for spasticity and other off-label uses is not well understood. Genetic or metabolic factors that may influence individual efficacy and susceptibility to side effects are yet to be identified. Furthermore, the long-term effects of chronic dantrolene use, particularly concerning liver function, require more extensive investigation, even with existing monitoring protocols. researchgate.net
In the realm of neurodegenerative diseases, a significant knowledge gap exists between promising preclinical data and clinical application. It is unclear whether the concentrations of dantrolene that can be safely achieved in the human brain are sufficient to exert a clinically meaningful neuroprotective effect. plos.org The optimal timing for intervention with dantrolene in the course of these progressive diseases is also a critical unanswered question. Additionally, the specific subtypes of neurodegenerative conditions that are most likely to respond to dantrolene therapy need to be identified.
The development of new dantrolene formulations, such as those with improved solubility for faster administration during an MH crisis, highlights an ongoing need for research into the pharmacokinetics and pharmacodynamics of these novel preparations. anesth-pain-med.orgtandfonline.com
Prospective Avenues for Basic and Translational Research
Future research on this compound is poised to advance on several fronts. Basic science research should continue to focus on delineating the molecular pharmacology of dantrolene's interaction with ryanodine receptors. High-resolution structural studies could reveal the precise binding pocket and the allosteric modulation mechanisms.
Translational research efforts should prioritize well-designed clinical trials to explore the therapeutic potential of dantrolene in neurodegenerative diseases. These trials should incorporate biomarkers to assess target engagement and patient stratification strategies to identify populations most likely to benefit. Investigating novel drug delivery systems, such as intranasal administration, to enhance brain bioavailability and minimize systemic side effects is a promising avenue. plos.org A study has already shown that intranasal delivery in animal models leads to higher brain concentrations compared to oral administration. plos.org
Further research is warranted to explore the potential anti-inflammatory and cardioprotective effects of dantrolene that have been observed in preclinical studies. medchemexpress.com Investigating its role in conditions like ischemia-reperfusion injury could open up new therapeutic applications. medchemexpress.com
The development and validation of non-invasive biomarkers to monitor both the therapeutic and potential toxic effects of long-term dantrolene therapy would be a significant clinical advancement. This could include advanced imaging techniques and molecular markers of liver function and muscle physiology.
Finally, pharmacogenomic studies could help to personalize dantrolene therapy by identifying genetic variants that influence its metabolism, efficacy, and risk of adverse effects. This would allow for more precise and safer use of this important medication across its expanding range of potential indications.
Q & A
Q. What is the molecular mechanism by which dantrolene sodium inhibits calcium release from the sarcoplasmic reticulum in skeletal muscle?
this compound selectively targets the ryanodine receptor (RyR1) to inhibit Ca²⁺ release from the sarcoplasmic reticulum. This action stabilizes the receptor’s closed state, preventing excessive calcium efflux during conditions like malignant hyperthermia. Researchers should design experiments using isolated muscle fibers or cell lines expressing RyR1, combined with calcium imaging (e.g., fluorescent dyes like Fluo-4) to quantify intracellular Ca²⁺ dynamics. Comparative studies with other RyR1 antagonists (e.g., azumolene) can clarify specificity .
Q. What validated assays are recommended for quantifying this compound purity in pharmaceutical formulations?
The USP monograph outlines a high-performance liquid chromatography (HPLC) method using a C18 column, mobile phase (e.g., phosphate buffer and acetonitrile), and UV detection at 254 nm. Researchers must prepare standard solutions of this compound hydrate and adjust pH to ensure stability. Peak integration and calibration curves are critical for accuracy. Parallel dissolution testing under controlled pH (e.g., 4.5–7.5) validates bioavailability .
Q. How does this compound’s efficacy vary across preclinical models of neuromuscular disorders?
Use animal models (e.g., murine malignant hyperthermia or spasticity models) to evaluate dose-response relationships. Measure outcomes like muscle contractility (via force transducers), core temperature, and serum creatine kinase levels. Control for interspecies differences in RyR1 isoform expression. Statistical analysis should include ANOVA to compare treatment groups and placebo .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported data on dantrolene’s off-target effects in cardiac tissue?
Discrepancies may arise from variations in tissue preparation (e.g., isolated cardiomyocytes vs. whole-heart assays) or RyR2 isoform sensitivity. Researchers should:
- Perform patch-clamp experiments to measure action potential duration and calcium transients in cardiac cells.
- Use knockout models (e.g., RyR2-deficient mice) to isolate dantrolene’s primary vs. secondary effects.
- Conduct meta-analyses of existing data to identify confounding variables (e.g., dosing regimens) .
Q. How can researchers optimize this compound formulations to enhance CNS penetration for neuroprotective studies?
Current formulations have poor blood-brain barrier permeability. Advanced approaches include:
- Nanosuspension technology : Lyophilized dantrolene with surfactants (e.g., poloxamer 188) improves reconstitution speed and bioavailability.
- Prodrug design : Synthesize ester derivatives to increase lipophilicity, followed by in vitro BBB models (e.g., co-cultures of endothelial cells and astrocytes) to assess permeability.
- Pharmacokinetic modeling : Use LC-MS/MS to quantify brain-to-plasma ratios in rodent models .
Q. What methodological frameworks address variability in dantrolene’s therapeutic outcomes across clinical trials for spasticity?
Variability may stem from heterogeneous patient populations or inconsistent endpoint definitions. Solutions include:
- Stratified randomization : Group participants by spasticity etiology (e.g., spinal cord injury vs. cerebral palsy).
- Standardized metrics : Use the Modified Ashworth Scale alongside electromyography (EMG) to quantify muscle tone objectively.
- Bayesian adaptive trial designs : Adjust dosing arms dynamically based on interim efficacy/safety data .
Data Analysis and Reproducibility
Q. How should researchers handle batch-to-batch variability in this compound’s physicochemical properties?
- Quality control : Perform differential scanning calorimetry (DSC) and X-ray diffraction (XRD) to assess crystallinity.
- Stability studies : Store samples under ICH guidelines (25°C/60% RH) and monitor degradation products via mass spectrometry.
- Statistical process control (SPC) : Use control charts to track critical parameters (e.g., particle size distribution) across manufacturing lots .
Q. What statistical methods are appropriate for analyzing dose-dependent effects of dantrolene in vitro?
- Non-linear regression : Fit sigmoidal curves to calculate EC₅₀/IC₅₀ values.
- Bootstrap resampling : Estimate confidence intervals for small-sample studies (e.g., n < 6 replicates).
- Mixed-effects models : Account for random variations in cell culture conditions .
Ethical and Regulatory Considerations
Q. How can preclinical studies align with ethical guidelines when testing high-dose dantrolene in animal models?
Q. What criteria define clinical relevance in translational studies of dantrolene for rare diseases like Wolfram syndrome?
- Biomarker validation : Correlate RyR1 activity with disease progression markers (e.g., ER stress proteins).
- Patient-reported outcomes : Integrate surveys (validated tools like SF-36) to assess quality of life.
- Regulatory compliance : Design trials per FDA/EMA orphan drug protocols, including safety monitoring for hepatotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
